3-Hydroxy-5-methylpyridine
描述
Structure
3D Structure
属性
IUPAC Name |
5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJNCIGFPWGVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279633 | |
| Record name | 5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42732-49-0 | |
| Record name | 42732-49-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-5-methylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-5-methylpyridine, also known as 5-methyl-3-pyridinol, is a heterocyclic aromatic organic compound with significant applications in medicinal chemistry and materials science. Its pyridine ring structure, substituted with hydroxyl and methyl groups, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and key synthetic applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Properties
This compound is a stable compound under standard conditions, appearing as a brown to light brown crystalline powder.[1] Its chemical reactivity is largely influenced by the hydroxyl group and the nitrogen atom in the pyridine ring, allowing it to participate in a variety of chemical reactions. It is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of agrochemicals.[1]
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 5-methylpyridin-3-ol | [2][3][4] |
| Alternate Names | 3-Hydroxy-5-picoline, 5-Hydroxy-3-picoline | [1] |
| CAS Number | 42732-49-0 | [1][5][6][7] |
| Molecular Formula | C₆H₇NO | [1][5][6] |
| Molecular Weight | 109.13 g/mol | [1][5][7] |
| Melting Point | 136-140 °C | [8] |
| Boiling Point | 153 °C at 5 Torr | [8] |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (slightly). | [3][8][9] |
| pKa | 9.27 ± 0.10 (Predicted) | [8] |
| Appearance | Brown to light brown crystalline powder | [1] |
Chemical Structure
The structure of this compound is characterized by a pyridine ring with a hydroxyl group at the 3-position and a methyl group at the 5-position. This substitution pattern is crucial for its chemical reactivity and its utility as a synthetic intermediate.
Structural Identifiers
| Identifier | Representation | Reference |
| SMILES | CC1=CN=CC(O)=C1 | [2][6] |
| InChI | InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3 | [8] |
| InChIKey | RYJNCIGFPWGVPA-UHFFFAOYSA-N | [2][4][8] |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and analysis of this compound and its derivatives.
Synthesis of 3-hydroxy-5-methyl-2-nitropyridine
Representative Protocol (Adapted from the nitration of 3-hydroxypyridine):
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, sp gr 1.50)
-
Ice
-
Ether or Methylene Chloride
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
With efficient stirring and cooling in an ice-water bath, gradually add 1.0 mole of this compound to 650 ml of concentrated sulfuric acid, ensuring the internal temperature does not exceed 30°C.
-
Prepare a cold mixture of 48 ml of nitric acid (sp gr 1.50) and 92 ml of concentrated sulfuric acid.
-
Gradually add the cold nitrating mixture to the this compound solution over 3-5 hours, maintaining the reaction temperature between 40 to 45°C.
-
Allow the reaction mixture to stand overnight (approximately 16 hours).
-
Pour the mixture into 2 liters of ice and water.
-
Neutralize the solution to a pH of 1 to 4.
-
Extract the product three times with either ether or methylene chloride.
-
Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product, 3-hydroxy-5-methyl-2-nitropyridine, can be further purified by sublimation. A 76% theoretical yield has been reported for this reaction.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a suitable technique for the analysis of this compound. Due to the presence of the polar hydroxyl group, derivatization, such as silylation, may be necessary to improve volatility and chromatographic peak shape.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, allowing for identification based on their mass-to-charge ratio and fragmentation pattern.
-
Sample Preparation: A dilute solution of the compound in a suitable organic solvent (e.g., methanol, dichloromethane) is prepared. For silylation, a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
Instrumentation (Typical): A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluted peak are compared to a reference standard for confirmation of identity and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Analysis: The number of signals corresponds to the number of chemically non-equivalent protons or carbons. The chemical shift values indicate the electronic environment of the nuclei. The splitting patterns (for ¹H NMR) reveal information about adjacent protons.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of 3-hydroxy-5-methyl-2-nitropyridine from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy 4-Fluoro-3-hydroxy-5-methylpyridine (EVT-15429555) [evitachem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 3-Hydroxy-5-methylpyridine (CAS: 42732-49-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-5-methylpyridine, a versatile heterocyclic compound, holds significant promise as a key building block in the synthesis of novel therapeutic agents and other fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, and a review of its current and potential applications in drug development and other industrial sectors. Special emphasis is placed on its role as a pharmaceutical intermediate, particularly in the development of treatments for neurological disorders. This document also includes detailed experimental protocols and safety information to facilitate its use in a research and development setting.
Chemical and Physical Properties
This compound, also known as 5-methyl-3-pyridinol, is a brown to light brown crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 42732-49-0 | [2] |
| Molecular Formula | C₆H₇NO | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Appearance | Brown to light brown crystalline powder | [1] |
| Melting Point | 122-134 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are presented below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data with chemical shifts (δ) in ppm and coupling constants (J) in Hz will be populated here upon successful retrieval from scientific literature and databases.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| Data to be populated | O-H stretch | Strong, Broad |
| Data to be populated | C-H stretch (aromatic) | Medium |
| Data to be populated | C-H stretch (methyl) | Medium |
| Data to be populated | C=C and C=N stretching (aromatic ring) | Medium-Strong |
| Data to be populated | C-O stretch | Strong |
| Data to be populated | C-H bend (aromatic) | Medium |
| Data to be populated | C-H bend (methyl) | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 109 | Data to be populated | [M]⁺ (Molecular ion) |
| Data to be populated | Data to be populated | Fragment ions |
Synthesis and Reactivity
Synthetic Routes
Chemical Reactivity
This compound serves as a versatile intermediate in organic synthesis. A notable reaction is its nitration to yield 3-hydroxy-5-methyl-2-nitropyridine, which can be a precursor for further functionalization.[3]
Applications in Research and Development
This compound is a valuable building block with diverse applications across various industries.
Pharmaceutical Development
The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals.[1] It is particularly utilized in the development of drugs targeting neurological disorders.[1] The pyridine scaffold is a common motif in many biologically active molecules, and the hydroxyl and methyl groups on this compound offer sites for further chemical modification to create a library of potential drug candidates.
Agrochemicals
This compound is also employed in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides.[1]
Flavor and Fragrance Industry
The unique chemical structure of this compound lends itself to applications in the flavor and fragrance industry, where it can be used as a precursor to synthesize aromatic compounds.[1]
Analytical Chemistry
Due to its stable nature and well-defined properties, it is also used as a reference standard in various analytical techniques.[1]
Biological Activity and Toxicology
While its primary role is as a synthetic intermediate, some sources suggest potential biological activities. One report indicates that a compound referred to as "3HMP" has shown antiviral properties against the influenza virus and has been explored as a biomarker.[4] However, it is crucial to note that this information has not been definitively linked to the this compound isomer (CAS 42732-49-0) in the available literature, and further research is required to substantiate these claims for this specific compound.
A comprehensive toxicological profile for this compound is not yet established. Standard safety precautions for handling chemical reagents should be observed.
Experimental Protocols
Synthesis of 2-Hydroxy-5-methylpyridine (Illustrative Protocol)
This protocol is for a related compound and is provided for illustrative purposes to demonstrate a potential synthetic methodology in this class of compounds.
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Water
-
50% w/w Sodium Hydroxide solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 500-mL two-necked round-bottomed flask equipped with an internal thermometer and a magnetic stirrer, add 150 mL of water and 40 g of concentrated sulfuric acid.
-
Cool the solution to below 0°C using an acetone/ice bath.
-
Slowly add 18.2 g (168 mmol) of 2-amino-5-methylpyridine to the cooled solution.
-
Prepare a solution of 15.4 g (223 mmol) of sodium nitrite in 30 mL of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture at 0°C for 45 minutes.
-
Heat the reaction mixture to 95°C for 15 minutes.
-
Allow the mixture to cool to room temperature and adjust the pH to 6.5-7.0 using a 50% w/w aqueous sodium hydroxide solution.
-
Heat the mixture to 60°C and extract with ethyl acetate (4 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from hot/cold ethyl acetate.[5]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][7]
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Conclusion
This compound is a chemical intermediate with significant potential, particularly in the pharmaceutical industry for the development of new drugs for neurological conditions. Its versatile reactivity allows for the synthesis of a wide range of derivatives. While its own biological activity is not yet well-defined, its role as a foundational scaffold warrants further investigation. This guide provides a summary of the current knowledge on this compound, aiming to support researchers in its safe and effective use in their scientific endeavors. Further studies are encouraged to fully elucidate its synthetic accessibility, spectroscopic properties, and potential pharmacological and toxicological profiles.
References
- 1. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemical-label.com [chemical-label.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxy-5-methylpyridine (also known as 5-methylpyridin-3-ol), a valuable pyridine derivative in pharmaceutical and agrochemical research. This document details two robust synthetic routes, complete with experimental protocols, quantitative data, and logical pathway diagrams.
Pathway 1: Synthesis from 3,5-Lutidine via N-Oxide Rearrangement
This pathway commences with the readily available starting material, 3,5-lutidine (3,5-dimethylpyridine), and proceeds through an N-oxide intermediate, which then undergoes a rearrangement to introduce the hydroxyl group.
Logical Pathway Diagram
Caption: Synthesis of this compound from 3,5-Lutidine.
Quantitative Data
| Step | Reactant | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Lutidine | 3,5-Lutidine-N-oxide | H₂O₂, Acetic Acid | 80-90 | 3-5 | >95 |
| 2 | 3,5-Lutidine-N-oxide | 3-Acetoxy-5-methylpyridine | Acetic Anhydride | ~140 (reflux) | 1-2 | Not Specified |
| 3 | 3-Acetoxy-5-methylpyridine | This compound | HCl or NaOH (aq) | Reflux | 1-3 | High |
Experimental Protocols
Step 1: Synthesis of 3,5-Lutidine-N-oxide [1][2]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-lutidine (1.0 eq) and glacial acetic acid (3-5 vol).
-
Heat the mixture to 60-70°C.
-
Slowly add a 35% aqueous solution of hydrogen peroxide (1.1-1.5 eq) dropwise, maintaining the temperature between 80-90°C.
-
After the addition is complete, continue stirring at 90°C for 3-5 hours.
-
Cool the reaction mixture to room temperature and carefully quench any excess hydrogen peroxide with a reducing agent (e.g., sodium sulfite solution).
-
The acetic acid can be removed under reduced pressure.
-
The residue is then dissolved in water, and the pH is adjusted to >8 with a strong base (e.g., NaOH).
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 3,5-lutidine-N-oxide as a solid.
Step 2: Synthesis of 3-Acetoxy-5-methylpyridine (Boekelheide Rearrangement) [3]
-
In a flask fitted with a reflux condenser, suspend 3,5-lutidine-N-oxide (1.0 eq) in acetic anhydride (3-5 vol).
-
Heat the mixture to reflux (approximately 140°C) and maintain for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to ice water to quench the excess acetic anhydride.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-acetoxy-5-methylpyridine.
Step 3: Synthesis of this compound
-
To the crude 3-acetoxy-5-methylpyridine, add an excess of aqueous acid (e.g., 2M HCl) or base (e.g., 2M NaOH).
-
Heat the mixture to reflux for 1-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
If acidic hydrolysis was performed, neutralize the solution to a pH of 7-8 with a base. If basic hydrolysis was used, neutralize with an acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Pathway 2: Synthesis from 3-Amino-5-methylpyridine via Diazotization
This alternative route utilizes 3-amino-5-methylpyridine as the starting material, which undergoes diazotization followed by hydrolysis of the resulting diazonium salt.
Logical Pathway Diagram
Caption: Synthesis of this compound from 3-Amino-5-methylpyridine.
Quantitative Data
| Step | Reactant | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Amino-5-methylpyridine | 5-Methylpyridine-3-diazonium salt | NaNO₂, H₂SO₄ | 0-5 | <1 | Intermediate |
| 2 | 5-Methylpyridine-3-diazonium salt | This compound | H₂O, Heat | 50-100 | 1-2 | Moderate to Good |
Experimental Protocols
Steps 1 & 2: Diazotization of 3-Amino-5-methylpyridine and Subsequent Hydrolysis [4]
-
In a beaker, dissolve 3-amino-5-methylpyridine (1.0 eq) in a dilute solution of sulfuric acid (e.g., 10-20% v/v) and cool the mixture to 0-5°C in an ice-salt bath.
-
In a separate flask, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 3-amino-5-methylpyridine, keeping the temperature below 5°C. Stir vigorously during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
To facilitate hydrolysis, slowly and carefully heat the reaction mixture to 50-100°C. Nitrogen gas will be evolved.
-
Maintain the temperature until the gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution to a pH of 7-8 with a suitable base (e.g., sodium carbonate or ammonia solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
References
- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 3. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
The Multifaceted Biological Activities of 3-Hydroxy-5-methylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-hydroxy-5-methylpyridine represent a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of their significant antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Introduction
The 3-hydroxypyridine scaffold is a key pharmacophore found in numerous biologically active molecules, including the essential vitamin B6. The introduction of a methyl group at the 5-position of this ring system has been shown to modulate the physicochemical and pharmacological properties of these derivatives, leading to a diverse range of therapeutic applications. These compounds have garnered significant interest for their potential to combat diseases associated with oxidative stress, inflammation, neurodegeneration, and microbial infections. This guide will explore the core biological activities of this compound derivatives, providing the necessary technical details to facilitate further research and development in this promising area of medicinal chemistry.
Antioxidant Activity
This compound derivatives are potent antioxidants, primarily due to the hydrogen-donating ability of the hydroxyl group on the pyridine ring. This allows them to effectively scavenge a variety of reactive oxygen species (ROS) and inhibit lipid peroxidation, thus mitigating cellular damage caused by oxidative stress.
Quantitative Antioxidant Activity Data
The antioxidant efficacy of this compound derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating higher antioxidant potency.
| Derivative Type | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines | DPPH Radical Scavenging | 79 - 92 | Butylated Hydroxyanisole (BHA) | - |
| 3-Hydroxypyridin-4-one derivatives | DPPH Radical Scavenging | ~119 | - | - |
Table 1: In vitro antioxidant activity of 3-hydroxypyridine derivatives. Note: Data for a broader class of 3-hydroxypyridine derivatives is included to provide a general benchmark of antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the free radical scavenging activity of this compound derivatives using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
This compound derivatives (test compounds)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compounds and control: Prepare stock solutions of the test compounds and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Mechanism of Antioxidant Action
The primary mechanism of antioxidant activity for this compound derivatives involves the donation of a hydrogen atom from the 3-hydroxyl group to neutralize free radicals.
Figure 1. Hydrogen atom transfer mechanism.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. This compound derivatives have demonstrated promising anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes.
| Derivative Type | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrimidine derivatives | COX-1 | - | Piroxicam | - |
| Pyrimidine derivatives | COX-2 | 0.16 - 0.20 | Celecoxib | ~1.11 |
| 1,3,4-Oxadiazole derivatives | COX-2 | 2.30 - 6.13 | Indomethacin | 24.60 |
Table 2: In vitro COX inhibitory activity of related heterocyclic compounds. Note: Data for structurally related pyrimidine and oxadiazole derivatives are presented to indicate the potential for COX inhibition within this class of compounds.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to screen for COX-1 and COX-2 inhibitors.
Principle: The peroxidase activity of COX enzymes is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD
-
Arachidonic acid
-
Test compounds (this compound derivatives)
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, heme, TMPD, and arachidonic acid in the reaction buffer.
-
Assay Setup:
-
To each well, add the reaction buffer.
-
Add the test compound at various concentrations.
-
Add the heme and the COX enzyme (either COX-1 or COX-2).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm kinetically for 2-5 minutes.
-
Calculation: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This pathway plays a central role in regulating the expression of pro-inflammatory genes.[1]
Figure 2. Inhibition of the NF-κB signaling pathway.
Neuroprotective Activity
Neurodegenerative diseases are often characterized by neuronal cell death induced by oxidative stress and neuroinflammation. This compound derivatives have shown significant potential in protecting neurons from such damage.
Quantitative Neuroprotective Activity Data
The neuroprotective effects can be quantified by measuring the concentration of the compound required to achieve 50% of the maximum protective effect (EC50) in cell-based assays.
| Derivative | Cell Line | Neurotoxin | EC50 (µM) |
| 3-EA | Cortical Cells | Glutamate | 10 - 100 |
| 3-EA | Cortical Cells | Oxygen-Glucose Deprivation | 10 - 100 |
Table 3: In vitro neuroprotective effects of a 3-hydroxypyridine derivative (3-EA). Note: 3-EA is 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method for evaluating the neuroprotective effects of test compounds against a neurotoxin in the human neuroblastoma SH-SY5Y cell line.[5][6][7][8][9]
Principle: SH-SY5Y cells are a widely used in vitro model for neurodegenerative diseases. The neuroprotective effect of a compound is assessed by its ability to rescue cells from death induced by a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or H₂O₂. Cell viability is typically measured using the MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Test compounds (this compound derivatives)
-
Neurotoxin (e.g., 6-OHDA or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2-24 hours.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for 24 hours.
-
MTT Assay:
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Express the cell viability as a percentage of the control (untreated cells) and determine the EC50 value of the test compound.
Signaling Pathway: Modulation of Apoptosis
This compound derivatives can exert their neuroprotective effects by modulating apoptotic signaling pathways, thereby preventing programmed cell death.[1][10][11][12][13]
Figure 3. Modulation of the intrinsic and extrinsic apoptotic pathways.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
| 5-methylpyridinium derivatives | S. aureus | 4 - 16 | Ceftazidime | - |
| 5-methylpyridinium derivatives | E. coli | 16 | Ceftazidime | - |
| 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives | B. subtilis | 16 | - | - |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 0.25 - 32 | Linezolid | - |
Table 4: In vitro antimicrobial activity of pyridine derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the broth microdilution method for determining the MIC of antimicrobial compounds.
Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of bacteria in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound and perform two-fold serial dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
Experimental Workflow
Figure 4. Workflow for MIC determination by broth microdilution.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring and any appended functionalities. A general understanding of SAR can guide the design of more potent and selective analogs.
-
Antioxidant Activity: The presence of the 3-hydroxyl group is critical for free radical scavenging. Electron-donating groups on the pyridine ring can enhance this activity.
-
Anti-inflammatory Activity: The introduction of bulky hydrophobic groups can improve binding to the active site of COX enzymes, leading to increased inhibitory potency.
-
Neuroprotective Activity: Lipophilicity plays a crucial role in the ability of these compounds to cross the blood-brain barrier. Specific substitutions can also enhance interactions with targets involved in apoptotic pathways.
-
Antimicrobial Activity: The overall charge, size, and electronic properties of the molecule, as well as the presence of specific pharmacophores (e.g., thiazole, oxazolidinone), can dictate the spectrum and potency of antimicrobial activity. For instance, the presence of certain groups can enhance the interaction with bacterial cell walls or intracellular targets.
Conclusion
This compound derivatives constitute a promising class of compounds with a diverse array of biological activities. Their potent antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties make them attractive candidates for the development of novel therapeutic agents for a wide range of diseases. This technical guide has provided a comprehensive overview of their key biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their signaling pathways. Further research focusing on the optimization of this scaffold through medicinal chemistry efforts, guided by a deeper understanding of their structure-activity relationships, is warranted to unlock their full therapeutic potential.
References
- 1. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. benchchem.com [benchchem.com]
- 6. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 9. Neuroprotective effects of anthocyanins and their in vivo metabolites in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 13. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scafford: 3-Hydroxy-5-methylpyridine as a Cornerstone in Organic Synthesis
For Immediate Release
[City, State] – 3-Hydroxy-5-methylpyridine, a readily available pyridinol derivative, is emerging as a pivotal building block in organic synthesis, enabling the construction of a diverse array of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides an in-depth overview of its reactivity, supported by detailed experimental protocols and quantitative data, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold.
Core Properties and Reactivity
This compound (CAS No. 42732-49-0) possesses a unique combination of a nucleophilic hydroxyl group and an electron-rich aromatic ring, making it amenable to a wide range of chemical transformations. The pyridine nitrogen also offers a site for quaternization, further expanding its synthetic utility.
Key Synthetic Transformations
This guide focuses on several key classes of reactions that highlight the synthetic potential of this compound.
Electrophilic Aromatic Substitution: Nitration
The pyridine ring of this compound can undergo electrophilic aromatic substitution. A prime example is its nitration to produce 3-hydroxy-5-methyl-2-nitropyridine, a valuable intermediate for further functionalization.[1]
Experimental Protocol: Nitration of this compound [1]
To a solution of this compound in concentrated sulfuric acid, a mixture of nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature between 40-45°C. The reaction mixture is stirred for several hours and then poured onto ice. The resulting precipitate is collected, washed, and dried to yield 3-hydroxy-5-methyl-2-nitropyridine.
| Reaction | Reagents | Conditions | Yield | Reference |
| Nitration | HNO₃, H₂SO₄ | 40-45°C | 76% | [1] |
A logical workflow for the nitration process is depicted below:
O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of this compound readily participates in Williamson ether synthesis to form a variety of 3-alkoxy-5-methylpyridine derivatives. This reaction typically involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on an alkyl halide.
General Experimental Protocol: O-Alkylation of this compound
To a solution of this compound in a suitable solvent such as DMF or acetonitrile, a base (e.g., NaH, K₂CO₃) is added. The mixture is stirred at room temperature, followed by the addition of the desired alkyl halide. The reaction is then heated to 50-100°C and monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
| Reaction | Base | Alkyl Halide | Solvent | Temperature | Typical Yield |
| O-Alkylation | NaH | R-X | DMF | 50-100°C | 50-95% |
| O-Alkylation | K₂CO₃ | R-X | Acetonitrile | 50-100°C | 50-95% |
The general pathway for O-alkylation is as follows:
Palladium-Catalyzed Cross-Coupling Reactions
For further elaboration, this compound can be converted to its corresponding halide or triflate, opening the door to a variety of powerful palladium-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling an organoboron reagent with a halide or triflate. 3-Bromo-5-methylpyridine, which can be synthesized from 3-amino-5-methylpyridine, is a suitable substrate.
General Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the 3-halo-5-methylpyridine derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄) in a suitable solvent system (e.g., 1,4-dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by chromatography. Upon completion, the product is isolated through extraction and purification.
2. Buchwald-Hartwig Amination: This method is instrumental for the formation of C-N bonds, coupling an amine with an aryl halide.
General Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, the 3-halo-5-methylpyridine, an amine, a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃) are combined in an appropriate solvent (e.g., toluene, dioxane). The mixture is heated until the starting material is consumed. The product is then isolated via standard workup and purification procedures.
3. Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling a terminal alkyne with an aryl halide.
General Experimental Protocol: Sonogashira Coupling
To a degassed solution of the 3-halo-5-methylpyridine and a terminal alkyne in a solvent such as triethylamine or THF, a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction is typically stirred at room temperature. After completion, the reaction mixture is worked up to isolate the alkynylated pyridine product.
A summary of typical conditions for these cross-coupling reactions is presented below:
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95°C |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110°C |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp. |
The logical relationship of these transformations starting from this compound is illustrated in the following diagram:
Applications in the Synthesis of Bioactive Molecules
Derivatives of this compound are precursors to a variety of biologically active compounds. For instance, nitropyridine derivatives are utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[2] The 3-alkylpyridine scaffold is found in a class of marine alkaloids with demonstrated anticancer and antibiotic activities.
While specific signaling pathways for derivatives of this compound are not extensively documented, the known biological activities of related pyridine-containing molecules suggest potential interactions with a range of cellular targets, including kinases and G-protein coupled receptors. Further research into the biological effects of novel compounds derived from this building block is a promising area of investigation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry allows for the efficient construction of a wide range of functionalized pyridine derivatives. The experimental protocols and data presented in this guide are intended to facilitate its broader application in the discovery and development of new chemical entities with significant potential in medicine and beyond.
References
Spectroscopic Profile of 3-Hydroxy-5-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Hydroxy-5-methylpyridine (also known as 5-Methylpyridin-3-ol), a molecule of interest in medicinal chemistry and materials science. This document presents a summary of its mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic properties, complete with detailed experimental protocols and a workflow for spectroscopic analysis.
Core Spectroscopic Data
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Ionization Mode | Electron Ionization (EI) | Experimental |
| Molecular Ion (M⁺) | m/z 109 | [4] |
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 8.1 - 8.3 | s | - |
| H4 | 7.1 - 7.3 | s | - |
| H6 | 8.0 - 8.2 | s | - |
| -CH₃ | 2.2 - 2.4 | s | - |
| -OH | 9.5 - 10.5 | br s | - |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 145 |
| C3 | 150 - 155 |
| C4 | 125 - 130 |
| C5 | 130 - 135 |
| C6 | 140 - 145 |
| -CH₃ | 17 - 20 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 | Medium |
| C=C and C=N stretching (aromatic ring) | 1450 - 1600 | Medium-Strong |
| O-H bend (in-plane) | 1330 - 1440 | Medium |
| C-O stretch (phenolic) | 1150 - 1250 | Strong |
| C-H bend (out-of-plane) | 700 - 900 | Strong |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference the solvent peak (δ ≈ 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (δ ≈ 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
In-Depth Technical Guide: Potential Therapeutic Targets of 3-Hydroxy-5-methylpyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxy-5-methylpyridine and its derivatives, most notably Emoxypine (also known as Mexidol), represent a class of compounds with a broad spectrum of pharmacological activities. This technical guide consolidates the current understanding of their potential therapeutic targets, focusing on the molecular mechanisms that underpin their antioxidant, neuroprotective, and anti-inflammatory effects. This document provides a comprehensive overview of the key signaling pathways, quantitative data on their biological activity where available, and detailed experimental protocols for the assays cited. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a heterocyclic aromatic compound. While it serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, its derivatives, particularly the succinate salt known as Emoxypine or Mexidol, have garnered significant attention for their therapeutic potential. Emoxypine is recognized for its antioxidant, membrane-protective, and antihypoxic properties, and is utilized in clinical practice in some countries for conditions such as anxiety, cognitive disorders, and cerebral circulatory disturbances. This guide delves into the core molecular targets and mechanisms of action that confer these therapeutic effects.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic efficacy of this compound derivatives, particularly Emoxypine, stems from their multi-target engagement. The primary mechanisms can be categorized as follows:
Antioxidant and Membrane-Protective Effects
Emoxypine is a potent inhibitor of free-radical oxidation.[1][2] Its antioxidant activity is a cornerstone of its therapeutic action and is achieved through several mechanisms:
-
Direct Radical Scavenging: The 3-hydroxypyridine structure enables the direct scavenging of reactive oxygen species (ROS).
-
Inhibition of Lipid Peroxidation: Emoxypine effectively inhibits the oxidation of biomembrane lipids, thereby preserving the structural and functional integrity of cell membranes.[3]
-
Modulation of Endogenous Antioxidant Enzymes: Emoxypine has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2]
Mitochondrial Regulation
Mitochondria are central to Emoxypine's mechanism of action, where it exerts protective and function-enhancing effects:
-
NADH-Ubiquinone System: The NADH-ubiquinone system of the mitochondrial respiratory chain has been identified as a target for Mexidol.[1]
-
Succinate-Mediated Effects: The succinate component of Emoxypine serves as an energy-rich substrate for succinate dehydrogenase (Complex II) in the electron transport chain. This is particularly beneficial under hypoxic conditions, as it can help maintain ATP synthesis.[1]
-
Induction of Mitochondrial Biogenesis: Emoxypine treatment has been shown to induce the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[4][5][6] This leads to an increase in the expression of downstream targets like Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), ultimately promoting the formation of new mitochondria.[4]
-
SUCNR1 Activation: The succinate moiety of Emoxypine can activate the succinate receptor 1 (SUCNR1), a G-protein coupled receptor.[5][6] Activation of SUCNR1 is linked to various cellular responses, including the modulation of inflammation and cellular metabolism.
Neuromodulatory Effects
Emoxypine exhibits significant neuromodulatory properties through its interaction with key neurotransmitter systems:
-
GABAergic System: Emoxypine has been shown to increase the binding affinity of ligands to the GABA-benzodiazepine receptor complex, suggesting a positive allosteric modulatory effect.[1] This action likely contributes to its anxiolytic and anticonvulsant properties.
-
Glutamatergic System: Emoxypine can suppress ion currents through the N-methyl-D-aspartate (NMDA) receptor complex.[1] This inhibitory effect on NMDA receptors is crucial for its neuroprotective action against glutamate-induced excitotoxicity, a key pathological process in various neurological disorders.[7]
Anti-Inflammatory Action
Recent evidence points to the anti-inflammatory properties of Emoxypine, mediated by the inhibition of key inflammatory signaling pathways:
-
NLRP3 Inflammasome Inhibition: Emoxypine succinate has been demonstrated to modulate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome pathway.[8] By inhibiting the activation of the NLRP3 inflammasome, Emoxypine can reduce the production of pro-inflammatory cytokines such as IL-1β.
Iron Chelation
Emoxypine and its derivatives possess iron-chelating properties.[1] By binding to excess iron, they can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction, a significant source of oxidative stress in various pathological conditions, including neurodegenerative diseases.[1]
Quantitative Data on Biological Activity
While extensive qualitative data exists, specific quantitative measures of potency such as IC50, Ki, or EC50 values for this compound derivatives are not consistently reported across the literature. The following tables summarize the available quantitative data.
Table 1: Antioxidant and Radical Scavenging Activity
| Compound | Assay | Result | Reference |
| Mexidol | Reaction with peroxyl radicals of 1,4-dioxane | Rate constant (k) = (2.1 ± 0.3) × 10⁴ M⁻¹s⁻¹ | [9] |
Table 2: Receptor Modulation
| Compound | Target | Assay | Result (EC50/pEC50) | Reference |
| Succinic Acid | SUCNR1 | cAMP reduction | pEC50 = 4.54 ± 0.08 (EC50 = 29 μM) | [10] |
| cis-Epoxysuccinic acid (Agonist) | SUCNR1 | cAMP reduction | pEC50 = 5.57 ± 0.02 (EC50 = 2.7 μM) | [10] |
Note: Data for succinic acid and a potent agonist are provided for context on SUCNR1 activation, as specific EC50 values for Emoxypine on this receptor were not found.
Table 3: In Vivo Dose-Dependent Effects
| Compound | Model | Effect | Dose | Reference |
| Mexidol | Male Albino Rats (Skin Ischemia) | Decreased aspartate transaminase and creatine phosphokinase | 25 mg/kg (3 days) | [1] |
| Mexidol | Young and Aging Male Rats | Dose-dependent induction of SUCNR1 and PGC-1α | 40 and 100 mg/kg (20 days, intraperitoneally) | [4] |
| Emoxypine succinate | Zebrafish (Iron Overload-Induced Neuroinflammation) | Significant reduction in pro-inflammatory markers (IL-1β, TNF-α, CDK-5, GSK-3β, and NLRP3) | 4, 8, and 12 mg/L (14 days) | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Antioxidant and cytoprotective signaling pathway of Emoxypine.
Caption: Mitochondrial regulatory pathway of Emoxypine succinate.
Caption: Neuromodulatory and anti-inflammatory pathways of Emoxypine.
Experimental Workflows
Caption: Workflow for assessing antioxidant enzyme activity.
Caption: Western blot workflow for PGC-1α expression analysis.
Detailed Experimental Protocols
Lipid Peroxidation Inhibition Assay (TBARS Method)
This protocol assesses the ability of a compound to inhibit lipid peroxidation in a biological sample, often by measuring malondialdehyde (MDA), a product of lipid peroxidation.
Materials:
-
Tissue homogenate (e.g., rat liver)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound (Emoxypine) solution
-
10% (w/v) Trichloroacetic acid (TCA)
-
0.67% (w/v) Thiobarbituric acid (TBA) solution
-
MDA standard for calibration curve
Procedure:
-
Prepare tissue homogenate in cold PBS.
-
Incubate the homogenate with the test compound at various concentrations for a specified time at 37°C. A control group without the test compound should be included.
-
Induce lipid peroxidation (e.g., by adding FeSO₄/ascorbate).
-
Stop the reaction by adding TCA, followed by centrifugation to precipitate proteins.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance of the pink chromogen at 532 nm.
-
Calculate the concentration of MDA from a standard curve.
-
Express the inhibition of lipid peroxidation as a percentage relative to the control.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD by its ability to inhibit the reduction of a chromogenic reagent by superoxide radicals.
Materials:
-
Cell or tissue lysate
-
Assay buffer
-
Xanthine oxidase (to generate superoxide radicals)
-
Xanthine (substrate for xanthine oxidase)
-
WST-1 (or similar tetrazolium salt that forms a colored formazan upon reduction)
-
SOD standard for calibration curve
Procedure:
-
Prepare cell or tissue lysates from control and Emoxypine-treated samples.
-
In a 96-well plate, add the sample lysate.
-
Add the reaction mixture containing xanthine and WST-1.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1 formazan).
-
The SOD activity is inversely proportional to the amount of formazan produced.
-
Calculate the SOD activity from a standard curve and express as units per milligram of protein.
Western Blot for PGC-1α Expression
This protocol details the detection and quantification of PGC-1α protein expression in cell or tissue samples.
Materials:
-
Cell or tissue lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PGC-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from control and Emoxypine-treated cells or tissues.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for PGC-1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound and its derivatives, exemplified by Emoxypine, are pleiotropic agents that engage multiple therapeutic targets to exert their beneficial effects. Their ability to mitigate oxidative stress, enhance mitochondrial function, modulate key neurotransmitter systems, and suppress inflammation underscores their potential in a wide range of pathological conditions, particularly those affecting the central nervous system.
While the mechanisms of action are increasingly understood, a significant gap remains in the availability of robust quantitative data (IC50, Ki, EC50) for many of the identified targets. Future research should focus on generating these quantitative metrics to enable a more precise comparison with other therapeutic agents and to facilitate structure-activity relationship studies for the development of next-generation 3-hydroxypyridine derivatives with enhanced potency and selectivity. Furthermore, continued exploration of their clinical efficacy in well-controlled, large-scale trials is essential to fully realize the therapeutic potential of this versatile class of compounds.
References
- 1. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. [The effect of Mexidol on cerebral mitochondriogenesis at a young age and during aging] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mediasphera.ru [mediasphera.ru]
- 6. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emoxypine succinate modulates behavioral and molecular responses in zebrafish model of iron Overload-Induced neuroinflammation via CDK5/GSK3- β and NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxy-5-methylpyridine: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylpyridine (also known as 5-methylpyridin-3-ol or 3-hydroxy-5-picoline), a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its discovery and historical context, outlines plausible synthetic routes with experimental protocols, presents its physicochemical properties in a structured format, and explores its potential biological significance.
Introduction
This compound belongs to the lutidine (dimethylpyridine) family of compounds, which were first isolated from Dippel's oil by Thomas Anderson in 1851.[1] As a substituted pyridine, its chemical properties are influenced by the electron-donating methyl group and the electron-withdrawing hydroxyl group on the pyridine ring. This unique electronic and structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it is a precursor in the preparation of 3-hydroxy-5-methyl-2-nitropyridine through a nitration reaction.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 42732-49-0 | [2][4] |
| Molecular Formula | C6H7NO | [4][5] |
| Molecular Weight | 109.13 g/mol | [4][5] |
| Appearance | Pale yellow to pale cream to brown powder | [3] |
| Melting Point | 132.5-141.5 °C | [3] |
| Solubility | Slightly soluble in water | [2] |
| IUPAC Name | 5-methylpyridin-3-ol | [3] |
| Alternate Names | 3-Hydroxy-5-picoline; 5-Hydroxy-3-picoline | [4] |
Synthesis of this compound
Proposed Synthesis Route 1: Hydrolysis of 5-Methylpyridine-3-sulfonic Acid
This method is analogous to the industrial preparation of 3-hydroxypyridine from pyridine-3-sulfonic acid.[6] The process involves the sulfonation of 3-methylpyridine (γ-picoline) followed by hydrolysis of the resulting 5-methylpyridine-3-sulfonic acid under high temperature and pressure in the presence of a strong base.
Experimental Protocol (Adapted from the synthesis of 3-hydroxypyridine):
-
Sulfonation of 3-Methylpyridine: 3-Methylpyridine is reacted with fuming sulfuric acid (oleum) to introduce a sulfonic acid group at the 3-position. The reaction temperature and time need to be carefully controlled to favor the desired isomer.
-
Formation of the Alkali Metal Salt: The resulting 5-methylpyridine-3-sulfonic acid is neutralized with a mixture of sodium and potassium hydroxides to form the corresponding alkali metal salts.
-
Hydrolysis: The mixture of alkali metal salts is charged into a high-pressure reactor (autoclave or rocker bomb) with water and a catalyst such as potassium chloride. The reactor is sealed and heated to approximately 240-260 °C for several hours, with the pressure reaching around 8 atmospheres.[6]
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with water, and the pH is adjusted to the isoelectric point of this compound (around pH 8.5) using a strong acid like hydrochloric acid.[6] The solution can then be decolorized with activated charcoal. Upon cooling, the product crystallizes and can be collected by filtration, washed with cold water, and dried.
Logical Workflow for Proposed Synthesis Route 1:
Caption: Proposed synthesis of this compound via hydrolysis.
Proposed Synthesis Route 2: Diazotization of 3-Amino-5-methylpyridine
This is a classic method for converting an aromatic amine to a hydroxyl group. It involves the formation of a diazonium salt from 3-amino-5-methylpyridine, which is then hydrolyzed to the desired product.
Experimental Protocol (General Procedure):
-
Diazotization: 3-Amino-5-methylpyridine is dissolved in an acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the unstable 5-methylpyridine-3-diazonium salt.
-
Hydrolysis: The diazonium salt solution is then gently warmed. The diazonium group is a good leaving group and is displaced by water, leading to the formation of this compound and the evolution of nitrogen gas.
-
Isolation and Purification: The reaction mixture is neutralized with a base to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent.
Logical Workflow for Proposed Synthesis Route 2:
Caption: Proposed synthesis of this compound via diazotization.
Biological Activity and Potential Signaling Pathways
While direct studies on the biological activity and signaling pathways of this compound are limited in the available literature, some inferences can be drawn from related compounds.
Some sources suggest that this compound may have antiviral properties, specifically against the influenza virus.[5] It has also been mentioned in the context of being a product of purine metabolism by certain bacteria and having mineralization properties.[5]
A study on the in vitro metabolism of the related compound 2-amino-3-methylpyridine by rabbit hepatic microsomes identified 2-amino-3-methyl-5-hydroxypyridine as a C-oxidation product.[7] This metabolic process is mediated by cytochrome P450 isozymes, specifically suggesting the involvement of CYP3A and/or CYP1A.[7] This indicates that if this compound were to be introduced into a biological system, it could potentially interact with or be a substrate for cytochrome P450 enzymes.
Potential Metabolic Pathway Involvement:
Caption: Potential metabolic interaction of this compound.
Further research is required to elucidate the specific biological activities and signaling pathways associated with this compound.
Conclusion
This compound is a pyridine derivative with a rich historical context within the broader class of lutidines. While specific details of its initial discovery are not prominent, established synthetic methodologies for related compounds provide a clear path for its preparation in a laboratory setting. Its physicochemical properties are well-defined, providing a solid foundation for its use in research and development. The preliminary indications of biological activity, particularly its potential interaction with metabolic enzymes, suggest that this compound could be a valuable scaffold for the design of novel therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this intriguing molecule.
References
- 1. Lutidine - Wikipedia [en.wikipedia.org]
- 2. This compound | 42732-49-0 [chemicalbook.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]
- 7. Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for the Nitration of 3-Hydroxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the electrophilic nitration of 3-hydroxy-5-methylpyridine. Nitrated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The electron-donating hydroxyl and methyl groups on the pyridine ring facilitate electrophilic substitution, but the reaction requires carefully controlled conditions to achieve desired regioselectivity and yield. This application note outlines three distinct methods for the synthesis of the primary product, 3-hydroxy-5-methyl-2-nitropyridine, using different nitrating systems: a classic mixed acid (H₂SO₄/HNO₃) approach, a potassium nitrate-based method for improved safety, and a dinitrogen pentoxide system generated in situ. All quantitative data are summarized for comparison, and a detailed experimental workflow is provided.
Reaction Overview
The nitration of this compound introduces a nitro group (-NO₂) onto the pyridine ring. The hydroxyl group at position 3 is a strong activating group and, along with the methyl group at position 5, primarily directs the electrophilic substitution to the C2 position.
Principal Reaction:
Experimental Protocols & Data
Three distinct protocols are presented, offering flexibility in reagent choice and reaction conditions.
Protocol 1: Mixed Acid Nitration (H₂SO₄/HNO₃)
This is a conventional and robust method for nitration. It utilizes a mixture of concentrated sulfuric and nitric acids. Temperature control is critical to prevent over-nitration and side reactions.
Methodology:
-
In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, cool 10.0 g of this compound dissolved in 40 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Separately, prepare the nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid in a flask cooled in an ice bath.[1]
-
Add the nitrating mixture dropwise to the solution of the pyridine substrate over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution to a pH of 6-7 by the slow addition of a saturated sodium carbonate solution or aqueous ammonia.[1][2]
-
The product will precipitate as a solid. Collect the precipitate by filtration, wash with cold water, and dry under a vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent such as hot water or an ethanol/water mixture.[2]
Protocol 2: Potassium Nitrate in Sulfuric Acid
This method offers a safer alternative to using concentrated nitric acid directly, as it generates the nitrating agent in situ and reduces the formation of acid mist.[3]
Methodology:
-
Dissolve 10.0 g (0.0916 mol) of this compound in 50 mL of concentrated sulfuric acid in a suitable reaction flask.
-
While stirring, slowly add 11.1 g (0.110 mol) of anhydrous potassium nitrate (KNO₃) in small portions. The molar ratio of substrate to KNO₃ should be approximately 1:1.2.[3]
-
After the addition, heat the reaction mixture to 40°C and maintain this temperature for 2-3 hours with continuous stirring.[3]
-
Cool the mixture to room temperature and pour it slowly into 300 mL of cold water.
-
Adjust the pH of the solution to approximately 6.5 using solid sodium bicarbonate (NaHCO₃).[3]
-
Allow the solution to stand, preferably overnight in a refrigerator, to ensure complete precipitation.[3]
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 3: Nitric Acid in Trifluoroacetic Anhydride (TFAA)
This protocol uses a potent nitrating system generated from nitric acid and TFAA, which can be effective for various pyridine derivatives, often under milder conditions.[4][5]
Methodology:
-
In a flask cooled to 0°C, add 20 mL of trifluoroacetic anhydride (TFAA).
-
Slowly add 10.0 g of this compound to the chilled TFAA and stir for 30 minutes at 0°C.
-
Add 4.2 mL of concentrated nitric acid dropwise, keeping the temperature at 0°C.
-
After the addition, allow the mixture to stir at room temperature for 12 hours.[4]
-
Pour the reaction mixture into a beaker containing a stirred aqueous solution of sodium metabisulfite.
-
Neutralize the solution with sodium carbonate to a pH of ~7.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material via column chromatography or recrystallization.
Data Summary
The following table summarizes the key parameters for the described nitration protocols.
| Parameter | Protocol 1: Mixed Acid | Protocol 2: KNO₃/H₂SO₄ | Protocol 3: HNO₃/TFAA |
| Nitrating Agent | HNO₃ / H₂SO₄ | KNO₃ / H₂SO₄ | HNO₃ / TFAA |
| Substrate Ratio | Substrate:HNO₃ ≈ 1:1.5 | Substrate:KNO₃ ≈ 1:1.2[3] | Substrate:HNO₃ ≈ 1:1.2 |
| Solvent/Medium | Concentrated H₂SO₄ | Concentrated H₂SO₄ | Trifluoroacetic Anhydride |
| Temperature (°C) | 0 - 10°C (addition), then RT | 40°C[3] | 0°C (addition), then RT |
| Reaction Time (h) | 4 - 6 | 2 - 3 | 12 |
| Reported Yield * | Variable | ~50% (for 3-hydroxypyridine)[3] | 10-83% (for various pyridines)[4][6] |
*Yields are cited from similar reactions and may vary for this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the nitration of this compound followed by purification.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 3-Hydroxy-5-methylpyridine in Agrochemical Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-methylpyridine, also known as 3-hydroxy-5-picoline, is a heterocyclic organic compound with potential applications in the agrochemical industry. While specific data on its direct use as an active ingredient in commercial agrochemical formulations is limited in publicly available literature, its structural similarity to known bioactive pyridine derivatives suggests its potential as a valuable intermediate or lead compound in the development of novel herbicides, fungicides, insecticides, and plant growth regulators. Pyridine-based compounds are integral to modern agriculture due to their diverse biological activities. This document provides a detailed overview of the potential applications, experimental protocols for synthesis and screening, and relevant data for analogous compounds to guide researchers in exploring the utility of this compound in agrochemical formulations.
Potential Agrochemical Applications
Based on the known bioactivities of structurally related pyridine compounds, this compound could be investigated for the following applications:
-
Herbicidal Activity: Pyridine derivatives are known to act as herbicides by mimicking plant hormones like auxins, leading to uncontrolled growth and eventual death of the target weed species. The hydroxy and methyl substitutions on the pyridine ring of this compound could influence its binding to target proteins and its herbicidal spectrum.
-
Fungicidal Activity: The pyridine scaffold is present in several commercial fungicides. These compounds often work by disrupting essential biological processes in fungi, such as respiration or cell wall synthesis. The specific functional groups of this compound could be a starting point for the synthesis of novel fungicidal compounds.
-
Insecticidal Activity: Neonicotinoids, a major class of insecticides, are pyridine derivatives that act on the nicotinic acetylcholine receptors in insects. While this compound itself is not a neonicotinoid, it could serve as a precursor for the synthesis of new insecticidal molecules with potentially different modes of action.
-
Plant Growth Regulation: Some pyridine-containing compounds can influence plant growth and development by interacting with plant hormonal pathways. The potential of this compound as a plant growth regulator, for instance, in promoting root growth or improving stress tolerance, warrants investigation.
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the synthesis, formulation, and screening of this compound and its derivatives for agrochemical applications.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the derivatization of this compound to create a library of compounds for biological screening. A common approach involves the etherification of the hydroxyl group.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, dimethylformamide (DMF))
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in the reaction vessel.
-
Add the base (1.5-2 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the solid base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product using analytical techniques such as NMR and mass spectrometry.
General workflow for the synthesis of this compound derivatives.
Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol provides a general method for preparing a simple EC formulation for preliminary screening of a synthesized derivative.
Materials:
-
Synthesized this compound derivative (Active Ingredient, AI)
-
Solvent (e.g., xylene, cyclohexanone)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)
-
Beakers, magnetic stirrer, and weighing balance
Procedure:
-
Weigh the required amount of the AI.
-
In a beaker, dissolve the AI in the chosen solvent with stirring until a clear solution is obtained.
-
Add the emulsifier blend to the solution and continue stirring until a homogenous mixture is formed.
-
The final concentration of the AI in the formulation can be adjusted based on the desired application rate for screening. A typical starting concentration for screening is 1-10% (w/v).
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method to assess the potential fungicidal activity of the synthesized compounds.
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., acetone)
-
Potato Dextrose Agar (PDA) medium
-
Fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the PDA medium to approximately 45-50°C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A solvent control (PDA with solvent only) and a negative control (PDA only) should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the fungal pathogen.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C).
-
Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.
Application Notes and Protocols for 3-Hydroxy-5-methylpyridine in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-hydroxy-5-methylpyridine and its derivatives as a scaffold for developing novel anti-inflammatory agents. The information presented is based on preclinical studies of structurally related compounds and aims to guide further research and development in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new and effective anti-inflammatory agents remains a critical area of research. Pyridine derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anti-inflammatory effects. This document focuses on the application of the this compound core structure in the discovery of new anti-inflammatory drugs.
Mechanism of Action
The precise mechanism of action for this compound itself in inflammation is not yet fully elucidated. However, studies on structurally similar 3-hydroxy-pyridine-4-one derivatives suggest a multi-faceted anti-inflammatory profile. The primary proposed mechanisms include:
-
Iron Chelation: 3-hydroxy-pyridine-4-one derivatives are known to be effective iron chelators. Iron can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals that contribute to tissue damage and inflammation. By chelating iron, these compounds may reduce oxidative stress and its pro-inflammatory consequences.
-
Enzyme Inhibition: Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, meaning they require iron for their activity. The iron-chelating properties of 3-hydroxy-pyridine derivatives may lead to the inhibition of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Signaling Pathways
The anti-inflammatory effects of compounds based on the 3-hydroxy-pyridine scaffold are likely to involve the modulation of key signaling pathways that regulate the expression of inflammatory mediators. Based on the known mechanisms of inflammation, the following pathways are of significant interest for investigation.
Caption: Putative modulation of NF-κB and MAPK signaling pathways by this compound derivatives.
Quantitative Data Summary
The following tables summarize the in vivo anti-inflammatory activity of three novel 3-hydroxy-pyridine-4-one derivatives (Compounds A, B, and C) as reported in a preclinical study. These compounds share a core structure with this compound and provide valuable insight into the potential efficacy of this chemical class.
Table 1: Effect of 3-Hydroxy-pyridine-4-one Derivatives on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) |
| Compound A | 20 | 67 |
| Compound B | 400 | Significant Inhibition (exact % not specified) |
| Compound C | 100 | 56 |
| Compound C | 200 | 58 |
| Indomethacin | 10 | 60 |
Table 2: Effect of 3-Hydroxy-pyridine-4-one Derivatives on Croton Oil-Induced Ear Edema in Mice
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) |
| Compound A | 20 | 37 |
| Compound B | 400 | 43 |
| Compound C | 200 | 50 |
| Indomethacin | 10 | 65 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.
Carrageenan-Induced Paw Edema in Rats
This is a well-established model of acute inflammation.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol Details:
-
Animals: Male Wistar rats (180-220 g) are used. They should be housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 1 mL/kg, i.p.).
-
Standard Drug: Receives indomethacin (10 mg/kg, i.p.).
-
Test Groups: Receive the this compound derivative at various doses (e.g., 10, 20, 50, 100 mg/kg, i.p.).
-
-
Induction of Inflammation: Thirty minutes after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately after carrageenan injection (V₀) and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmograph.
-
Data Analysis: The percentage of edema is calculated using the formula: [(Vt - V₀) / V₀] x 100, where Vt is the paw volume at time t. The percentage of inhibition of edema is calculated as: [1 - (Edema_test / Edema_control)] x 100.
Croton Oil-Induced Ear Edema in Mice
This model is used to assess topical or systemic anti-inflammatory activity.
Protocol Details:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Grouping and Dosing: Animals are divided into groups similar to the paw edema model. Test compounds are administered systemically (e.g., i.p.) or topically.
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.
-
Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and circular sections are punched out from both ears and weighed. The difference in weight between the right and left ear punches is a measure of the edema.
-
Data Analysis: The percentage of inhibition of edema is calculated as: [1 - (Edema_test / Edema_control)] x 100.
Conclusion and Future Directions
The available preclinical data on 3-hydroxy-pyridine-4-one derivatives strongly suggest that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents. The proposed mechanisms of iron chelation and subsequent inhibition of key inflammatory enzymes, along with the potential to modulate critical signaling pathways like NF-κB and MAPK, warrant further investigation.
Future research should focus on:
-
Synthesis and Screening: A library of this compound derivatives should be synthesized and screened in a battery of in vitro and in vivo anti-inflammatory assays.
-
Mechanism of Action Studies: Detailed mechanistic studies are needed to confirm the role of iron chelation and to identify specific molecular targets.
-
In Vitro Assays: Evaluation of the effects of these compounds on cytokine production (e.g., TNF-α, IL-6, IL-1β) in cell-based assays (e.g., LPS-stimulated macrophages) will provide further insight into their anti-inflammatory profile.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR will guide the optimization of lead compounds to improve potency and drug-like properties.
-
Safety and Toxicity Profiling: Comprehensive safety and toxicity studies are essential for the advancement of any new chemical entity.
By systematically exploring the therapeutic potential of this compound and its analogues, it may be possible to develop new, safe, and effective treatments for a range of inflammatory conditions.
Application Note: HPLC-UV Quantification of 3-Hydroxy-5-methylpyridine
AN-HPLC-0305
Introduction
3-Hydroxy-5-methylpyridine, also known as 3-hydroxy-5-picoline, is a heterocyclic organic compound. Its accurate quantification is essential in various research and development settings, including pharmaceutical process monitoring and quality control. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The method is designed to be simple, accurate, and reproducible, making it suitable for routine analysis in a laboratory environment.
Principle
This method utilizes reversed-phase chromatography to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is performed using a UV detector at a wavelength determined to be the absorbance maximum for the analyte. Quantification is based on the external standard method, where the peak area of the analyte is proportional to its concentration.
Method Validation
The analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Validation parameters included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocols
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
-
Reagents:
-
This compound reference standard (Purity ≥97%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Formic acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium acetate in water : Acetonitrile (85:15, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Dissolve 1.54 g of ammonium acetate in 1 L of deionized water.
-
Adjust the pH to 4.5 with formic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing 850 mL of the ammonium acetate buffer with 150 mL of acetonitrile.
-
Add 1 mL of formic acid to the final mobile phase mixture.
-
Degas the mobile phase by sonication for 15 minutes.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability
Before sample analysis, perform a system suitability test by injecting the 10 µg/mL standard solution five times. The system is deemed suitable for use if the acceptance criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Data Analysis and Calculations
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).
The concentration of this compound in the sample is calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
Quantitative Data Summary
The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | % RSD |
| 1 | 12540 | 1.8 |
| 5 | 63250 | 1.2 |
| 10 | 127800 | 0.9 |
| 25 | 319500 | 0.5 |
| 50 | 641200 | 0.3 |
| 100 | 1285000 | 0.2 |
| Linearity Results | ||
| Regression Equation | y = 12830x + 180 | |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Spike and Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 8.0 | 7.9 | 98.8 | 1.1 |
| 100% | 10.0 | 10.1 | 101.0 | 0.8 |
| 120% | 12.0 | 11.9 | 99.2 | 1.3 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | Mean Peak Area | % RSD (n=6) |
| Repeatability | 10 | 127950 | 0.7 |
| Intermediate Precision | 10 | 128100 | 1.2 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Key parameters for analytical method validation.
Application Notes and Protocols: 3-Hydroxy-5-methylpyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-methylpyridine, also known as 5-methyl-3-pyridinol, is a heterocyclic organic compound with the potential to act as a versatile ligand in coordination chemistry. Its structure, featuring a pyridine nitrogen atom and a hydroxyl group, allows for various coordination modes with metal ions. The deprotonation of the hydroxyl group provides a negatively charged oxygen donor, which, in conjunction with the nitrogen atom, can form stable chelate rings with metal centers. This bidentate N,O-coordination is a common feature in related hydroxypyridine ligands and is anticipated for this compound. The methyl group at the 5-position can influence the ligand's electronic properties and the steric environment of the resulting metal complexes, potentially tuning their reactivity and stability.
While the coordination chemistry of this compound itself is not extensively documented in publicly available literature, we can infer its behavior and potential applications by examining closely related and well-studied analogous ligands, such as other substituted hydroxypyridines and pyridoxine (a vitamin B6 vitamer with a similar substituted pyridine core). These analogues have been shown to form stable complexes with a variety of transition metals, exhibiting interesting properties and applications in catalysis, materials science, and bioinorganic chemistry.
These application notes provide an overview of the potential of this compound as a ligand and offer detailed protocols for the synthesis and characterization of its metal complexes, based on established procedures for analogous compounds.
Potential Coordination Modes and Applications
This compound is expected to coordinate to metal ions primarily through its pyridine nitrogen and the deprotonated hydroxyl oxygen, acting as a bidentate, monoanionic ligand. The formation of a stable five-membered chelate ring is the most probable coordination mode.
Potential Applications:
-
Catalysis: Metal complexes of pyridinol-type ligands have shown catalytic activity in various organic transformations. For instance, copper complexes with pyridine-alkoxide ligands are known to catalyze oxidation reactions. It is plausible that complexes of this compound could exhibit similar catalytic properties.
-
Biological Activity: The structural similarity to pyridoxine suggests that metal complexes of this compound could have interesting biological activities. Zinc complexes with hydroxypyridinecarboxylate ligands have been investigated for their biological relevance. The coordination of the ligand to a metal ion can enhance its bioavailability and therapeutic potential.
-
Materials Science: The ability to form stable coordination complexes makes this ligand a potential building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and sensing.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of metal complexes with analogous hydroxypyridine-type ligands. Researchers should note that optimization of reaction conditions (e.g., stoichiometry, solvent, temperature, and reaction time) will likely be necessary for this compound.
Protocol 1: General Synthesis of a Transition Metal Complex with this compound (e.g., Copper(II))
This protocol describes a general method for the synthesis of a copper(II) complex with this compound, based on procedures for similar N,O-chelating ligands.
Materials:
-
This compound
-
Copper(II) acetate monohydrate (or other suitable copper salt)
-
Methanol (or other suitable alcohol)
-
Triethylamine (or another suitable base)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ligand Dissolution: In a Schlenk flask under an inert atmosphere, dissolve this compound (2 mmol) in methanol (20 mL).
-
Deprotonation: Add triethylamine (2 mmol) to the solution to deprotonate the hydroxyl group of the ligand. Stir the solution for 15 minutes at room temperature.
-
Metal Salt Addition: In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in methanol (10 mL).
-
Reaction: Slowly add the copper(II) salt solution to the ligand solution with continuous stirring. The color of the solution is expected to change upon complex formation.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of the Complex: After cooling to room temperature, reduce the solvent volume under vacuum. The product may precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Drying: Dry the complex under vacuum.
Characterization:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand. Look for a shift in the C=N stretching vibration of the pyridine ring and the disappearance of the broad O-H stretching band. New bands in the low-frequency region (400-600 cm⁻¹) may indicate the formation of M-N and M-O bonds.
-
UV-Vis Spectroscopy: To study the electronic transitions of the complex.
-
Elemental Analysis: To determine the stoichiometry of the complex.
-
X-ray Crystallography: To determine the single-crystal structure of the complex, if suitable crystals can be obtained.
Protocol 2: Synthesis of a Zinc(II) Complex with this compound for Potential Biological Studies
This protocol is adapted from methods used for synthesizing zinc complexes with hydroxypyridinecarboxylate ligands.
Materials:
-
This compound
-
Zinc(II) chloride (or other suitable zinc salt)
-
Ethanol
-
Sodium hydroxide (aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in ethanol (20 mL) in a round-bottom flask.
-
pH Adjustment: Slowly add a dilute aqueous solution of sodium hydroxide to the ligand solution to deprotonate the hydroxyl group, bringing the pH to approximately 7-8.
-
Metal Salt Solution: Dissolve zinc(II) chloride (1 mmol) in water or ethanol (10 mL).
-
Complexation: Add the zinc(II) salt solution dropwise to the ligand solution while stirring vigorously. A precipitate is expected to form.
-
Reaction Time: Stir the mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the solid with water, then with a small amount of ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting zinc complex in a desiccator over a suitable drying agent.
Characterization:
-
FT-IR Spectroscopy: To confirm ligand coordination.
-
¹H NMR Spectroscopy: To characterize the ligand environment in the diamagnetic zinc complex.
-
Elemental Analysis: To confirm the composition of the complex.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.
Data Presentation
The following tables provide a template for summarizing key quantitative data that should be collected for newly synthesized this compound complexes. The values provided are hypothetical and should be replaced with experimental data.
Table 1: Physicochemical Properties of this compound and its Hypothetical Metal Complexes
| Compound | Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) |
| This compound | C₆H₇NO | 109.13 | White to off-white | 138-141 |
| [Cu(C₆H₆NO)₂(H₂O)₂] | C₁₂H₁₆CuN₂O₄ | 331.82 | Blue-green | >250 (decomposes) |
| [Zn(C₆H₆NO)₂] | C₁₂H₁₂N₂O₂Zn | 301.62 | White | >300 (decomposes) |
Table 2: Key Spectroscopic Data for Hypothetical Metal Complexes of this compound
| Compound | FT-IR ν(C=N) (cm⁻¹) | FT-IR ν(M-N) (cm⁻¹) | FT-IR ν(M-O) (cm⁻¹) | UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹) |
| [Cu(C₆H₆NO)₂(H₂O)₂] | ~1610 | ~450 | ~550 | 680 (d-d transitions) |
| [Zn(C₆H₆NO)₂] | ~1605 | ~440 | ~540 | 270 (π-π* transitions) |
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the coordination chemistry of this compound.
Caption: General workflow for the synthesis and characterization of a metal complex.
Caption: Postulated coordination pathway of this compound.
Caption: Potential application areas for the resulting metal complexes.
Conclusion
This compound presents itself as a promising, yet underexplored, ligand in coordination chemistry. Based on the behavior of analogous hydroxypyridine systems, it is anticipated to form stable complexes with a range of metal ions, with potential applications in catalysis, bioinorganic chemistry, and materials science. The provided protocols offer a starting point for the synthesis and characterization of these novel coordination compounds. Further research into this area is warranted to fully elucidate the coordination behavior of this compound and to explore the properties and potential applications of its metal complexes. Researchers are encouraged to adapt and optimize the provided methodologies to unlock the full potential of this versatile ligand.
Experimental setup for synthesizing 3-hydroxy-5-methyl-2-nitropyridine
Introduction
3-Hydroxy-5-methyl-2-nitropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the nitro group and the hydroxyl group on the pyridine ring, make it a versatile building block for the development of novel bioactive molecules. This application note provides detailed protocols for the chemical synthesis of 3-hydroxy-5-methyl-2-nitropyridine, targeting researchers and professionals in drug development and organic synthesis. The described methods are based on established literature procedures, offering reliable routes to obtain the target compound.
Synthesis Strategies
Two primary synthetic routes for the preparation of 3-hydroxy-5-methyl-2-nitropyridine are presented, primarily involving the nitration of a substituted pyridine precursor.
-
Direct Nitration of 3-Hydroxy-5-methylpyridine: This method involves the direct electrophilic nitration of this compound. The hydroxyl group acts as an activating group, directing the nitro group to the ortho position. This approach is straightforward and has been reported to provide a good yield of the desired product.[1]
-
Nitration of 2-Amino-5-methylpyridine followed by Hydrolysis: An alternative route begins with the nitration of 2-amino-5-methylpyridine. The resulting intermediate can then be converted to the final product. One documented procedure involves a high-temperature reaction in a mixture of concentrated nitric and sulfuric acids, which likely proceeds through a nitramine rearrangement and subsequent hydrolysis of the amino group to a hydroxyl group.[2]
This document provides a detailed experimental protocol for the direct nitration of this compound, as it represents a more direct and higher-yielding published method.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 3-hydroxy-5-methyl-2-nitropyridine via the direct nitration of this compound.[1]
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 3-Hydroxy-5-methyl-2-nitropyridine | [1] |
| Reported Yield | 76% | [1] |
| Melting Point | 133-135 °C | [1] |
| Molecular Formula | C₆H₆N₂O₃ | N/A |
| Molecular Weight | 154.13 g/mol | N/A |
Experimental Protocol: Direct Nitration of this compound
This protocol is adapted from the nitration of 3-hydroxypyridine derivatives.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, sp gr 1.50)
-
Ice
-
Deionized Water
-
Methanol (for recrystallization, optional)
Equipment:
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
-
pH meter or pH paper
-
Melting point apparatus
Procedure:
-
Preparation of the Pyridine Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add this compound to concentrated sulfuric acid with efficient stirring. Maintain the internal temperature below 30 °C during the addition.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred pyridine solution over a period of 3-5 hours. The rate of addition should be controlled to maintain the reaction temperature between 40 to 45 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stand overnight (approximately 16 hours) at room temperature.
-
Work-up: Pour the reaction mixture onto crushed ice in a large beaker.
-
Precipitation: Carefully neutralize the acidic solution with an appropriate base (e.g., aqueous ammonia) until the pH is around 3-4 to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be recrystallized from hot water or a mixture of methanol and water to yield pure 3-hydroxy-5-methyl-2-nitropyridine.[1][2]
-
Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. Determine the melting point and characterize by spectroscopic methods (e.g., NMR, IR) to confirm the structure and purity.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-hydroxy-5-methyl-2-nitropyridine via the direct nitration method.
Caption: Workflow for the synthesis of 3-hydroxy-5-methyl-2-nitropyridine.
Safety Precautions
-
This procedure involves the use of concentrated strong acids (sulfuric and nitric acid), which are highly corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Always add acid to water, not the other way around, during the work-up and neutralization steps.
Conclusion
The direct nitration of this compound provides an effective method for the synthesis of 3-hydroxy-5-methyl-2-nitropyridine. The protocol outlined in this application note is based on established procedures and offers a reliable route for obtaining this valuable chemical intermediate. Careful adherence to the experimental conditions and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols: 3-Hydroxy-5-methylpyridine in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-methylpyridine, also known as 5-methyl-3-pyridinol, is a versatile heterocyclic organic compound. While it has established applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its utilization in material science is an emerging field with potential for the development of novel functional materials.[1] This document aims to provide an overview of the potential applications of this compound in material science, drawing parallels from closely related pyridine derivatives due to the limited specific data available for this particular compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic protocols and understanding the behavior of the compound in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | |
| Molecular Weight | 109.13 g/mol | |
| Appearance | Pale yellow to pale cream to brown powder | |
| Melting Point | 136-140 °C | |
| Solubility | Slightly soluble in water | |
| CAS Number | 42732-49-0 |
Potential Applications in Material Science
Based on the reactivity of its pyridine ring and hydroxyl group, this compound holds promise as a valuable building block in several areas of material science:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of coordination polymers and MOFs. These materials are of significant interest for applications in gas storage, catalysis, and sensing.
-
Functional Polymers: The hydroxyl group can be functionalized or used as a site for polymerization, allowing for the incorporation of the pyridine moiety into polymer backbones or as a pendant group. This can impart specific properties to the resulting polymers, such as thermal stability, metal-binding capacity, or altered solubility.
-
Photoluminescent Materials: Pyridine-containing compounds are known to be components of photoluminescent materials. While specific data for this compound is not available, related pyridine derivatives have been used in the synthesis of luminescent coordination polymers.
Experimental Protocols (Hypothetical)
Due to the lack of specific published protocols for the use of this compound in material synthesis, the following are hypothetical protocols based on general procedures for the synthesis of coordination polymers and functional polymers using similar pyridine derivatives. These should be considered as starting points for experimental design and will require optimization.
Protocol 1: Hypothetical Synthesis of a 1D Coordination Polymer with a Divalent Metal Ion (e.g., Cu(II))
Objective: To synthesize a one-dimensional coordination polymer using this compound as a bridging ligand.
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Methanol
-
Diethyl ether
Procedure:
-
In a clean, dry vial, dissolve 0.1 mmol of this compound in 5 mL of methanol.
-
In a separate vial, dissolve 0.05 mmol of copper(II) acetate monohydrate in 5 mL of methanol.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
Seal the vial and allow the solution to stand undisturbed.
-
Slow vapor diffusion of diethyl ether into the reaction mixture can be employed to facilitate crystal growth.
-
After a few days to a week, colored crystals suitable for X-ray diffraction may form.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Characterization:
-
Single-crystal X-ray diffraction: To determine the crystal structure and coordination mode.
-
Fourier-transform infrared (FTIR) spectroscopy: To confirm the coordination of the ligand to the metal center.
-
Thermogravimetric analysis (TGA): To assess the thermal stability of the resulting polymer.
Logical Workflow for Material Synthesis
The following diagram illustrates a general workflow for the synthesis and characterization of a new material using this compound.
Caption: A generalized workflow for material synthesis and characterization.
Conclusion and Future Outlook
While the direct application of this compound in material science is not yet well-documented in publicly available literature, its chemical structure suggests significant potential. The protocols and workflows presented here, derived from related compounds, offer a foundational guide for researchers interested in exploring this promising molecule. Future research should focus on the systematic investigation of its coordination chemistry with various metal ions and its incorporation into polymeric structures to unlock its full potential in the development of new materials with tailored properties. Researchers are encouraged to perform thorough literature searches for the most up-to-date information as this is an evolving field.
References
Application Notes and Protocols for the Crystallization of 3-Hydroxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing techniques for growing single crystals of 3-Hydroxy-5-methylpyridine, a crucial step for structural elucidation and purification in pharmaceutical and materials science research. Due to the limited availability of specific crystallization protocols for this compound in published literature, this document outlines generalized yet detailed methods based on established crystallographic principles and the known physicochemical properties of the target molecule.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to developing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | - |
| Molecular Weight | 109.13 g/mol | - |
| Appearance | Light brown to brown crystalline powder | |
| Melting Point | 136-140 °C | |
| Boiling Point | 153 °C at 5 Torr | |
| Solubility | Slightly soluble in water, DMSO, and Methanol. Soluble in organic solvents. | |
| pKa | 9.27±0.10 (Predicted) |
General Crystallization Workflow
The process of obtaining high-quality crystals can be systematically approached. The following diagram illustrates a general workflow for developing a crystallization protocol.
Caption: General workflow for crystal growth experiments.
Experimental Protocols
Given that this compound is slightly soluble in polar solvents like water and methanol, and likely more soluble in other organic solvents, several common crystallization techniques can be employed. It is recommended to start with small-scale trials to screen a variety of solvents and conditions.
Solvent Selection
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound when hot but have low solubility when cold. Based on the available data, the following solvents and solvent systems are proposed for initial screening:
-
Single Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl acetate, Toluene.
-
Solvent Mixtures (for vapor and liquid diffusion):
-
Methanol/Diethyl ether
-
Methanol/Hexane
-
Ethyl acetate/Hexane
-
Toluene/Hexane
-
Protocol 1: Slow Evaporation
This is often the simplest method to begin with.
-
Dissolution: Dissolve a small amount (e.g., 10-20 mg) of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature in a small vial. Start with a minimal amount of solvent and add more dropwise until the solid is fully dissolved.
-
Filtration (Optional): If any insoluble impurities are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.
-
Evaporation: Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and observe for crystal growth over several days to weeks.
Protocol 2: Slow Cooling
This method is effective when the compound's solubility is significantly temperature-dependent.
-
Dissolution: In a test tube or small flask, dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol or a water-methanol mixture) by gently heating the mixture (e.g., in a warm water bath) until all the solid dissolves.
-
Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. To slow down the cooling process, the vessel can be placed in an insulated container (e.g., a beaker of warm water or a Dewar flask).
-
Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
-
Observation: Monitor the formation of crystals as the solution cools.
Protocol 3: Vapor Diffusion
This technique is particularly useful for small quantities of material and can often yield high-quality crystals.
-
Inner Vial Preparation: Dissolve a small amount of this compound in a good solvent (e.g., methanol) in a small, open vial.
-
Outer Chamber Preparation: Place the inner vial inside a larger, sealable container (e.g., a beaker or a larger vial). Add a small amount of a poor solvent (an "anti-solvent" in which the compound is insoluble, e.g., diethyl ether or hexane) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Sealing and Diffusion: Seal the outer container tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Incubation: Keep the setup in a stable environment and check for crystal growth periodically.
Protocol 4: Liquid-Liquid Diffusion (Layering)
This method involves the slow mixing of a solvent and an anti-solvent.
-
Solution Preparation: Prepare a concentrated solution of this compound in a dense solvent (e.g., methanol) in a narrow container like a test tube or an NMR tube.
-
Layering: Carefully layer a less dense anti-solvent (e.g., hexane or diethyl ether) on top of the solution, taking care not to disturb the interface. This can be done by slowly running the anti-solvent down the side of the tube.
-
Diffusion and Crystallization: Over time, the two solvents will slowly diffuse into each other, creating a zone of supersaturation at the interface where crystals can form.
-
Incubation: Allow the setup to stand undisturbed and observe for crystal formation.
Data Presentation: Hypothetical Optimization Results
Systematic screening and optimization are key to identifying the best crystallization conditions. The following table provides an example of how to structure the results of such an optimization study. Note: The data presented below is hypothetical and serves as a template for recording experimental results.
| Trial ID | Method | Solvent System | Concentration (mg/mL) | Temperature (°C) | Time (days) | Crystal Size (mm) | Yield (%) | Purity (%) |
| 1 | Slow Evaporation | Methanol | 20 | 25 | 7 | 0.1 x 0.2 x 0.3 | 65 | 98.5 |
| 2 | Slow Evaporation | Ethyl Acetate | 15 | 25 | 10 | 0.2 x 0.3 x 0.5 | 70 | 99.1 |
| 3 | Slow Cooling | Methanol | 30 | 60 → 4 | 3 | 0.5 x 0.7 x 1.0 | 85 | 99.5 |
| 4 | Slow Cooling | Acetonitrile | 25 | 70 → 4 | 4 | 0.4 x 0.6 x 0.8 | 80 | 99.3 |
| 5 | Vapor Diffusion | Methanol/Ether | 25 | 25 | 14 | 0.8 x 1.0 x 1.2 | 75 | >99.8 |
| 6 | Vapor Diffusion | Toluene/Hexane | 20 | 25 | 21 | 0.6 x 0.8 x 0.9 | 72 | 99.6 |
| 7 | Liquid Diffusion | Methanol/Hexane | 30 | 25 | 10 | Prismatic needles | 68 | 99.0 |
Visualization of a Key Experimental Workflow: Vapor Diffusion
The following diagram illustrates the setup for the vapor diffusion technique.
Caption: Vapor diffusion crystallization setup.
By systematically applying these protocols and carefully documenting the results, researchers can develop a robust method for obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis and other applications requiring highly pure, crystalline material.
Application Notes and Protocols for Assessing the Biological Activity of 3-Hydroxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of the biological activity of 3-Hydroxy-5-methylpyridine. This document details experimental protocols for assessing its antioxidant, anti-inflammatory, and neuroprotective properties. Furthermore, it outlines methods to investigate the potential involvement of key signaling pathways, namely Nrf2/ARE and NF-κB. All quantitative data from representative studies on structurally related compounds are summarized for comparative purposes, and detailed methodologies for all key experiments are provided.
Assessment of Antioxidant Activity
Antioxidant capacity is a fundamental biological activity to investigate for a phenolic compound such as this compound. The following assays are recommended to provide a comprehensive profile of its antioxidant potential through different mechanisms, including radical scavenging and reducing power.
Data Presentation: Antioxidant Activity
| Assay | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| DPPH Radical Scavenging | 3-Hydroxypyridine-4-one derivative (HP3) | ~150 | Ascorbic Acid | <50 |
| 3-Hydroxypyridine-4-one derivative (HP4) | ~200 | Trolox | <50 | |
| ABTS Radical Scavenging | Thiazole-derived polyphenol (7j) | 1.87 ± 0.03 | Trolox | 3.54 ± 0.04 |
| Thiazole-derived polyphenol (7k) | 1.12 ± 0.02 | Ascorbic Acid | 4.89 ± 0.05 | |
| Superoxide Dismutase (SOD)-like Activity | Data not available | - | SOD Standard | - |
Note: The data presented are for structurally related or functionally similar compounds and should be used for illustrative purposes only. Experimental validation is required for this compound.
Experimental Protocols: Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), HPLC grade
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store this solution in the dark.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or standard to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution with methanol, and Asample is the absorbance of the DPPH solution with the test compound or standard.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.
-
Principle: This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard: Prepare serial dilutions of this compound and Trolox in methanol as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or standard to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity and the IC50 value are calculated using the same formulas as for the DPPH assay.
Principle: This assay measures the ability of a compound to inhibit the photochemical reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The reduction of NBT to blue formazan is inhibited by substances with SOD-like activity.
Materials:
-
This compound
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue tetrazolium (NBT)
-
Phosphate buffer (pH 7.4)
-
SOD standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of xanthine, NBT, and xanthine oxidase in phosphate buffer.
-
Assay:
-
In a 96-well plate, add the test compound at various concentrations, followed by the xanthine and NBT solutions.
-
Initiate the reaction by adding xanthine oxidase.
-
Include a control (without the test compound) and a blank (without xanthine oxidase).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
The SOD-like activity can be expressed as units/mL by comparing the inhibition to a standard curve of SOD.
-
Visualization: Antioxidant Assay Workflow
Caption: General workflow for DPPH and ABTS antioxidant assays.
Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. The potential of this compound to modulate inflammatory responses can be evaluated using cell-based and enzymatic assays.
Data Presentation: Anti-inflammatory Activity
The following table presents representative data for the anti-inflammatory effects of various compounds to serve as a benchmark for studies on this compound.
| Assay | Cell Line/Enzyme | Stimulant | Compound | IC50 (µM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | Tirpitzin | 14.97 ± 0.87 |
| Tirpitzoside | 26.63 ± 1.32 | |||
| Lipoxygenase (LOX) Inhibition | Soybean LOX | Linoleic Acid | 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | ~0.03 |
| TNF-α Inhibition | RAW 264.7 | LPS | Data not available | - |
| IL-6 Inhibition | RAW 264.7 | LPS | Data not available | - |
Note: The data presented are for illustrative purposes. Experimental validation is required for this compound.
Experimental Protocols: Anti-inflammatory Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a control group (LPS only) and a vehicle control group.
-
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The enzymatic activity is monitored by measuring the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid) at 234 nm.[1]
Materials:
-
This compound
-
Soybean Lipoxygenase (or other LOX isoforms)
-
Linoleic acid (or arachidonic acid)
-
Borate buffer (pH 9.0)
-
Quercetin or other known LOX inhibitor (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, mix the borate buffer, the LOX enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture at room temperature for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate.
-
Measurement: Immediately measure the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).
-
Calculation: The rate of the reaction is determined from the slope of the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to the control reaction without the inhibitor. The IC50 value is then determined.
Principle: This assay quantifies the inhibition of the pro-inflammatory cytokines TNF-α and IL-6 production by LPS-stimulated RAW 264.7 cells. The concentration of these cytokines in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay to culture, seed, and treat the RAW 264.7 cells with this compound and LPS.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Measurement and Calculation: Measure the absorbance at the appropriate wavelength. The concentration of each cytokine is determined from its respective standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Visualization: Anti-inflammatory Assay Workflow
Caption: Workflow for cell-based anti-inflammatory assays.
Assessment of Neuroprotective Activity
The potential of this compound to protect neuronal cells from damage is a critical area of investigation, particularly for neurodegenerative diseases.
Data Presentation: Neuroprotective Activity
The following table provides representative data on the neuroprotective effects of various compounds in a neuronal cell line model.
| Assay | Cell Line | Stressor | Compound | EC50/Effective Conc. |
| MTT Assay (Cell Viability) | SH-SY5Y | TBHP | Methyl 3,4-dihydroxybenzoate | 2, 4, 8 µM (protective) |
| SH-SY5Y | 6-OHDA | Stellettin B | 0.1 nM (protective) |
Note: TBHP (tert-butyl hydroperoxide) and 6-OHDA (6-hydroxydopamine) are common inducers of oxidative stress and neuronal cell death. Data is for illustrative purposes. Experimental validation is required for this compound.
Experimental Protocol: Neuroprotective MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
FBS
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) for 24 hours.
-
Include a control group (no treatment), a toxin-only group, and a vehicle control group.
-
-
MTT Assay:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control cells. The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the toxin-only group.
Visualization: Neuroprotective Assay Workflow
Caption: Workflow for the neuroprotective MTT assay.
Investigation of Signaling Pathways
To elucidate the mechanisms underlying the observed biological activities, it is crucial to investigate the effect of this compound on key signaling pathways like Nrf2/ARE and NF-κB.
Nrf2/ARE Signaling Pathway
Principle: The Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. Assays for Nrf2 activation can include measuring the nuclear translocation of Nrf2 by Western blotting or using a reporter gene assay.
Protocol Outline (Nrf2 Nuclear Translocation):
-
Treat cells (e.g., SH-SY5Y or RAW 264.7) with this compound for various times.
-
Isolate nuclear and cytoplasmic protein fractions.
-
Perform Western blotting using an antibody specific for Nrf2.
-
An increase in Nrf2 protein in the nuclear fraction indicates activation.
NF-κB Signaling Pathway
Principle: The NF-κB pathway is a key regulator of inflammation. Inhibition of NF-κB activation can suppress the expression of pro-inflammatory genes. NF-κB inhibition can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB or by using a reporter gene assay.
Protocol Outline (NF-κB p65 Nuclear Translocation):
-
Pre-treat cells (e.g., RAW 264.7) with this compound.
-
Stimulate the cells with LPS.
-
Isolate nuclear and cytoplasmic protein fractions.
-
Perform Western blotting for the p65 subunit of NF-κB.
-
A decrease in nuclear p65 protein levels indicates inhibition of NF-κB activation.
Visualization: Signaling Pathways
References
Application Notes and Protocols: 3-Hydroxy-5-methylpyridine in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-methylpyridine, a substituted pyridine derivative, presents potential applications within the flavor and fragrance industry. Pyridines are a class of heterocyclic compounds known to contribute to the sensory profiles of various food products, often formed during thermal processing through the Maillard reaction and lipid oxidation. While specific organoleptic data for this compound is not extensively available in public literature, its structural similarity to other flavor-active pyridines suggests it may possess interesting and valuable sensory properties.
These application notes provide a comprehensive overview of the potential of this compound, including its likely formation pathways, and detail the necessary experimental protocols for its synthesis, sensory evaluation, and quantitative analysis. The information is intended to guide researchers in exploring the sensory characteristics and potential applications of this compound.
Application Notes
Potential Role in Flavor and Fragrance
Substituted pyridines are known to impart a range of aroma and flavor notes, including roasted, nutty, green, and savory. For instance, 3-methylpyridine is described as having green, earthy, and nutty characteristics. Given its structure, this compound is likely to possess a complex aroma profile that could be valuable in the creation of flavor blends for processed foods, particularly those undergoing roasting or baking. Its potential use in fragrances is less certain and would depend on its specific odor profile and intensity.
Formation in Food Systems
Pyridines are often generated in food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. The amino acid proline is a known precursor to certain pyridines and related nitrogen-containing heterocyclic flavor compounds. It is plausible that this compound could be formed from the reaction of proline or other amino acids with specific reducing sugars or their degradation products during the cooking of foods such as roasted meats, coffee, and baked goods.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its synthesis, purification, and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | --INVALID-LINK-- |
| Molecular Weight | 109.13 g/mol | --INVALID-LINK-- |
| CAS Number | 42732-49-0 | --INVALID-LINK-- |
| Appearance | Pale yellow to pale cream to brown powder | --INVALID-LINK-- |
| Melting Point | 132.5-141.5 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in water | --INVALID-LINK-- |
| Synonyms | 3-Hydroxy-5-picoline, 5-Hydroxy-3-picoline, 5-Methylpyridin-3-ol | --INVALID-LINK-- |
Data Presentation
Table 2: Quantitative Descriptive Analysis (QDA) of this compound
This table should be populated with data obtained from a trained sensory panel as described in the experimental protocols.
| Sensory Attribute | Intensity Score (0-15 scale) | Standard Deviation |
| Aroma | ||
| Roasted | ||
| Nutty | ||
| Green | ||
| Earthy | ||
| Smoky | ||
| Sweet | ||
| Flavor | ||
| Roasted | ||
| Nutty | ||
| Bitter | ||
| Umami | ||
| Mouthfeel | ||
| Astringent | ||
| Pungent |
Table 3: Quantitative Analysis and Odor Activity Value (OAV) of this compound in a Model System
This table should be populated with data from quantitative analysis (e.g., GC-MS) and sensory threshold determination.
| Food Matrix/Model System | Concentration (µg/kg) | Odor Threshold (µg/kg in water) | Odor Activity Value (OAV) |
| Roasted Coffee (example) | To be determined | To be determined | To be determined |
| Baked Bread (example) | To be determined | To be determined | To be determined |
| Grilled Meat (example) | To be determined | To be determined | To be determined |
Note on Odor Activity Value (OAV): The OAV is a measure of the contribution of a single compound to the overall aroma of a sample. It is calculated by dividing the concentration of the compound by its odor threshold.[1][2][3][4] An OAV greater than 1 indicates that the compound is likely to contribute significantly to the aroma.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of substituted pyridines and may require optimization.[6][7]
Objective: To synthesize this compound for subsequent sensory and instrumental analysis.
Materials:
-
Starting materials (e.g., a suitably substituted precursor)
-
Appropriate solvents (e.g., ethanol, water)
-
Reagents for cyclization and functional group manipulation
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, etc.)
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chosen starting materials in an appropriate solvent.
-
Reaction: Add the necessary reagents to initiate the cyclization and formation of the pyridine ring. The reaction may require heating under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and perform an extraction to isolate the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthesis workflow for this compound.
Protocol 2: Sensory Evaluation by Quantitative Descriptive Analysis (QDA)
Objective: To determine the sensory profile of this compound.[8][9][10]
Materials:
-
Purified this compound
-
Odor-free water or other suitable solvent/base
-
Reference standards for aroma and flavor attributes
-
Sensory evaluation booths
-
Glassware for sample presentation
Procedure:
-
Panelist Selection and Training: Select 8-12 panelists based on their sensory acuity and ability to describe perceptions. Train the panel to identify and scale the intensity of a range of aroma and flavor attributes relevant to roasted, nutty, and green notes.
-
Lexicon Development: Through exposure to the target compound and reference standards, the panel will develop a consensus vocabulary (lexicon) to describe the sensory characteristics of this compound.
-
Sample Preparation: Prepare a solution of this compound at a concentration above its detection threshold but below a level that would cause sensory fatigue.
-
Evaluation: In individual sensory booths, present the panelists with the sample and have them rate the intensity of each attribute from the developed lexicon on a 0-15 point scale.
-
Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each attribute and assess panelist performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Odour activity value - Wikipedia [en.wikipedia.org]
- 3. odournet.com [odournet.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. flavorsum.com [flavorsum.com]
Troubleshooting & Optimization
Common impurities in 3-Hydroxy-5-methylpyridine and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities in 3-Hydroxy-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound?
A1: Impurities in this compound can generally be categorized as follows:
-
Process-Related Impurities: These are impurities that originate from the synthetic route used to produce this compound. They can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-amino-5-methylpyridine, or other functionalized pyridines.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Byproducts: Compounds formed from side reactions during the synthesis.
-
-
Homologues and Structural Isomers: These include other methylpyridine derivatives (picolines) or isomers with the hydroxyl and methyl groups in different positions.[1]
-
Solvent Residues: Trace amounts of solvents used during the synthesis and purification steps, such as toluene, ethyl acetate, or methanol, may remain in the final product.[1]
-
Water: this compound is a polar molecule and can be hygroscopic, readily absorbing moisture from the atmosphere.[1]
-
Degradation Products: The compound may degrade over time, especially if exposed to air, light, or high temperatures, forming colored oxidation products. 3-Hydroxypyridine, a related compound, is known to be unstable in air.[2]
Q2: I observe a discoloration (yellow to brown) in my this compound sample. What is the likely cause?
A2: Discoloration in this compound is often due to the presence of oxidation products. Pyridine derivatives, especially those with hydroxyl groups, can be susceptible to oxidation, leading to the formation of colored impurities. The presence of trace metals can sometimes catalyze this process.
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A3: Unexpected peaks in an NMR spectrum can arise from various impurities. Here are some general tips for identification:
-
Residual Solvents: Compare the chemical shifts of the unknown peaks with standard tables of common laboratory solvents.
-
Water: A broad singlet is often indicative of water. Its chemical shift can vary depending on the solvent and concentration.[1]
-
Starting Materials and Byproducts: If the synthetic route is known, compare the spectra with those of the starting materials and likely byproducts.
-
Homologues: Look for characteristic signals of related compounds, for example, additional methyl group signals for other picoline impurities.[1]
Troubleshooting Guide for Impurity Removal
This guide provides a systematic approach to troubleshooting common purity issues with this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization for Removal of Non-polar and Some Colored Impurities
This is often the most effective first-line purification method for solid compounds like this compound. The choice of solvent is critical. For the related 3-hydroxypyridine, solvents like water, ethanol, or benzene have been used.[2]
Methodology:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Good candidate solvents include water, ethanol, ethyl acetate, or mixtures thereof.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon to the hot solution and swirl.
-
Heat the mixture gently for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Column Chromatography for Removal of Polar Impurities
Column chromatography is useful for separating compounds with different polarities.
Methodology:
-
Stationary Phase and Mobile Phase Selection:
-
Use silica gel as the stationary phase.
-
Select a mobile phase (eluent) system using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Run the mobile phase through the column, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data on Impurity Removal
| Purification Method | Typical Starting Purity | Expected Final Purity | Target Impurities Removed |
| Recrystallization | 90-95% | >99% | Insoluble impurities, some colored byproducts |
| Column Chromatography | 85-95% | >99.5% | Structurally similar impurities, polar and non-polar compounds |
Note: The actual efficiency of each method will depend on the specific impurities present and the optimization of the experimental conditions.
Logical Workflow for Method Selection
Caption: Decision-making process for selecting a purification method.
References
Optimizing reaction conditions for 3-Hydroxy-5-methylpyridine derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of 3-Hydroxy-5-methylpyridine. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of the hydroxyl group in this compound?
A1: The most common method for derivatizing the hydroxyl group of this compound is O-acylation, typically through esterification. This is often achieved by reacting the starting material with an acylating agent such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride in the presence of a base like pyridine, which can also serve as the solvent.[1][2] The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction.[3]
Q2: What are the key reaction parameters to consider when optimizing the derivatization of this compound?
A2: Key parameters to optimize include:
-
Choice of Acylating Agent: The reactivity of the acylating agent (e.g., acetic anhydride vs. benzoyl chloride) will influence reaction time and conditions.
-
Solvent: Anhydrous solvents are crucial to prevent hydrolysis of the acylating agent and the product ester. Pyridine is often used as both a solvent and a base.[1]
-
Catalyst: The use and concentration of a catalyst like DMAP can significantly impact the reaction rate.
-
Temperature: Many acylations can be performed at room temperature, but gentle heating may be required for less reactive substrates or to increase the reaction rate.[1]
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Q3: What are potential side reactions to be aware of during the derivatization of this compound?
A3: Potential side reactions include:
-
N-Acylation: While O-acylation is generally favored for phenols, there is a possibility of N-acylation at the pyridine nitrogen, especially under certain conditions.
-
N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, particularly if oxidizing agents are present or under harsh reaction conditions.[4][5][6]
-
Over-acylation: If other reactive functional groups are present on the molecule, they may also undergo acylation.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the acylating agent and the resulting ester, reducing the yield.[1]
Q4: How does the methyl group at the 5-position affect the reactivity of the 3-hydroxyl group?
A4: The methyl group is an electron-donating group. Through inductive and resonance effects, it can increase the electron density of the pyridine ring. This can potentially make the 3-hydroxyl group more nucleophilic and thus more reactive towards acylation compared to unsubstituted 3-hydroxypyridine.
Q5: What are the best practices for purifying the derivatized this compound product?
A5: Purification strategies depend on the properties of the product and impurities. Common methods include:
-
Aqueous Work-up: Quenching the reaction with water or a mild base (e.g., sodium bicarbonate solution) to remove excess acid and water-soluble byproducts.
-
Extraction: Using an organic solvent to extract the product from the aqueous phase.
-
Chromatography: Column chromatography on silica gel is a highly effective method for separating the desired product from starting material and non-polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can provide a high degree of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or hydrolyzed acylating agent. 2. Presence of water in the reaction mixture. 3. Insufficient reaction time or temperature. 4. Inefficient catalyst. | 1. Use a fresh bottle of the acylating agent. 2. Ensure all glassware is oven-dried and use anhydrous solvents.[1] 3. Monitor the reaction by TLC and consider gentle heating if the reaction is sluggish at room temperature. 4. Add a catalytic amount of DMAP.[3] |
| Formation of Multiple Products (Visible on TLC) | 1. Presence of impurities in the starting material. 2. Side reactions such as N-acylation or N-oxide formation. 3. Reaction run for too long, leading to decomposition or byproduct formation. | 1. Check the purity of the this compound starting material by NMR or GC-MS. 2. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. 3. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the aqueous phase during work-up. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during column chromatography. | 1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the polarity and improve extraction into the organic layer. 2. Add a small amount of brine to break the emulsion. 3. Optimize the solvent system for column chromatography by trying different solvent polarities. |
| Product Decomposes During Purification | 1. Hydrolysis of the ester product during aqueous work-up. 2. Instability of the product on silica gel. | 1. Use a mild base like sodium bicarbonate for the work-up and minimize contact time with the aqueous phase. 2. Consider using a different stationary phase for chromatography (e.g., alumina) or try purification by recrystallization. |
Data Presentation
Table 1: Representative Reaction Conditions for O-Acetylation of this compound
Disclaimer: The following data is illustrative and based on general protocols for the acetylation of hydroxypyridines. Actual yields may vary depending on experimental conditions.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Acetic Anhydride | None | Pyridine | 25 | 12 | 85-95 |
| Acetic Anhydride | DMAP (cat.) | Pyridine | 25 | 2 | >95 |
| Acetyl Chloride | None | Pyridine | 0 to 25 | 4 | 80-90 |
| Benzoyl Chloride | DMAP (cat.) | DCM/Pyridine | 25 | 6 | 80-90 |
Experimental Protocols
Protocol 1: O-Acetylation of this compound using Acetic Anhydride and Pyridine
This protocol describes a standard method for the O-acetylation of this compound.[2]
Materials:
-
This compound
-
Acetic Anhydride (AczO)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous pyridine.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-acetoxy-5-methylpyridine.
Mandatory Visualization
Caption: Experimental workflow for the O-acetylation of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 3-Hydroxy-5-methylpyridine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Hydroxy-5-methylpyridine under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of this compound?
A1: Based on studies of similar pyridine derivatives, the initial enzymatic attack on this compound is likely to be hydroxylation of the pyridine ring. This is a common strategy employed by microorganisms to destabilize the aromatic ring, making it susceptible to cleavage. Organisms like Rhodococcus, Pseudomonas, and Arthrobacter are known to degrade pyridine and its derivatives, often initiating the process with monooxygenase or dioxygenase enzymes.[1][2][3][4]
Q2: What are the common intermediates observed during the degradation of hydroxypyridines?
A2: Intermediates in hydroxypyridine degradation often include dihydroxylated or trihydroxylated pyridine derivatives. Following hydroxylation, the ring is typically cleaved, leading to the formation of aliphatic compounds. For instance, the degradation of some pyridine derivatives proceeds through intermediates that are eventually converted to compounds like succinic acid, which can then enter central metabolic pathways.[5][6][7]
Q3: What are the optimal conditions for microbial degradation of pyridine compounds?
A3: Optimal conditions for microbial degradation of pyridine derivatives can vary depending on the specific microorganism. However, studies on pyridine-degrading bacteria like Rhodococcus sp. have shown optimal degradation at temperatures around 37°C and a pH range of 7-8.[2][8] It is crucial to optimize these parameters for your specific experimental setup.
Q4: How can I monitor the degradation of this compound and the formation of its metabolites?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the degradation of the parent compound and the appearance of metabolites.[3][9] A reverse-phase C18 column is often suitable for separating polar aromatic compounds like this compound and its potential hydroxylated intermediates.[10] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for identifying unknown metabolites.[11]
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[12][13] These studies are crucial for identifying potential degradation products, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods that can resolve the drug from its degradants.[14][15][16]
Troubleshooting Guides
Issue 1: No or slow degradation of this compound observed in microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | Select a microbial strain known for degrading pyridine derivatives (e.g., from the genera Rhodococcus, Pseudomonas, Arthrobacter).[1][2][3][4] Consider using a mixed microbial consortium from a contaminated site. |
| Sub-optimal culture conditions | Optimize pH, temperature, and aeration. For many pyridine degraders, a pH of 7-8 and a temperature of around 30-37°C are good starting points.[2][8] Ensure adequate oxygen supply for aerobic degradation. |
| Toxicity of the compound | High concentrations of pyridine derivatives can be inhibitory to microbial growth. Start with a lower concentration of this compound and gradually increase it as the culture adapts. |
| Lack of necessary co-factors or nutrients | Ensure the minimal salts medium contains all essential trace elements and nutrients required for microbial growth and enzymatic activity. |
| Incorrect analytical method | Verify that your analytical method (e.g., HPLC) is sensitive and specific enough to detect small changes in the concentration of this compound. |
Issue 2: Difficulty in identifying degradation intermediates.
| Possible Cause | Troubleshooting Step |
| Low concentration of intermediates | Intermediates can be transient and present at very low concentrations. Try sampling at more frequent, earlier time points in the degradation experiment. Concentrate your sample before analysis. |
| Inadequate analytical technique | Use highly sensitive and specific analytical techniques such as LC-MS/MS or high-resolution mass spectrometry (HRMS) for the identification of unknown metabolites.[11] |
| Co-elution of compounds | Optimize your HPLC method to improve the separation of potential intermediates. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[10] |
| Instability of intermediates | Some intermediates may be unstable and degrade quickly. Handle samples with care, keep them cold, and analyze them as soon as possible after collection. |
Experimental Protocols
Protocol 1: General Procedure for Microbial Degradation of this compound in a Batch Culture
-
Prepare a minimal salts medium: The medium should contain a nitrogen source (if the microorganism cannot utilize the pyridine nitrogen), a phosphate buffer, and essential trace elements.
-
Inoculate the medium: Introduce a pre-cultured microbial strain (e.g., Rhodococcus sp.) into the sterile minimal salts medium.
-
Add this compound: Add a sterile stock solution of this compound to the desired final concentration (e.g., 50-100 mg/L).
-
Incubate under optimal conditions: Maintain the culture at the optimal temperature (e.g., 37°C) and pH (e.g., 7.5) with continuous shaking for aeration.[2][8]
-
Monitor degradation: At regular intervals, withdraw aliquots of the culture. Centrifuge to remove bacterial cells and analyze the supernatant using HPLC to determine the concentration of this compound.
-
Identify intermediates: Analyze the supernatant at various time points using LC-MS to identify potential degradation products.
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before HPLC analysis.[15]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature or heat gently. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70°C) in an oven.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm).
For all forced degradation studies, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Quantitative Data
The following tables present example quantitative data from studies on the degradation of pyridine and its derivatives. This data can serve as a reference for expected degradation rates and optimal conditions in your experiments with this compound.
Table 1: Microbial Degradation of Pyridine Derivatives
| Microorganism | Substrate | Concentration (mg/L) | Degradation Time (h) | % Degradation | Reference |
| Rhodococcus sp. KDPy1 | Pyridine | 1442 | 48 | ~99.6 | [2][8] |
| Gordonia nitida LE31 | 3-Methylpyridine | ~109 | Not specified | Not specified | [17] |
| Arthrobacter sp. | 2-Methylpyridine | Not specified | Not specified | Not specified | [18] |
Table 2: Optimal Conditions for Pyridine Degradation by Rhodococcus sp. KDPy1
| Parameter | Optimal Value | Reference |
| Temperature | 37°C | [2][8] |
| pH | 7-8 | [2][8] |
Visualizations
Caption: Proposed microbial degradation pathway for this compound.
References
- 1. Rhodococcus pyridinivorans sp. nov., a pyridine-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enhancement of pyridine degradation by Rhodococcus KDPy1 in coking wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial degradation of pyridine using Pseudomonas sp. and isolation of plasmid responsible for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Insight Into Metabolic Versatility of an Aromatic Compounds-Degrading Arthrobacter sp. YC-RL1 [frontiersin.org]
- 5. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. benchchem.com [benchchem.com]
- 11. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. ijrpp.com [ijrpp.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of 3-Hydroxy-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the HPLC analysis of 3-Hydroxy-5-methylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. For a polar, basic compound like this compound, peak tailing is often attributed to secondary interactions with the stationary phase. This guide offers a systematic approach to diagnosing and resolving this issue.
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound, a basic compound, is most commonly caused by interactions between the analyte and the stationary phase, specifically the acidic silanol groups on the surface of silica-based columns.[1][2][3] Other contributing factors can include mobile phase pH, column condition, and system setup.
Below is a step-by-step troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for basic compounds like this compound?
A1: The most common cause is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[1][2] These interactions provide an additional retention mechanism to the primary hydrophobic interaction, leading to a delayed elution for some analyte molecules and resulting in a tailed peak.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter. The pKa of this compound is approximately 9.27.
-
At mid-range pH (e.g., 4-7): A significant portion of the silanol groups on the column are ionized and acidic, leading to strong interactions with the protonated pyridine, causing peak tailing.[4]
-
At low pH (e.g., 2.5-3.5): The acidic silanol groups are protonated (Si-OH), which minimizes their ionic interaction with the positively charged analyte, resulting in improved peak symmetry.[2][5]
-
At high pH (e.g., >10): The this compound will be in its neutral form, reducing interactions with any remaining ionized silanols. However, high pH can rapidly degrade standard silica-based columns.[6] Therefore, using a pH-stable column is essential if operating at high pH.
Q3: Can the choice of HPLC column reduce peak tailing?
A3: Absolutely. If you are using a standard C18 column, switching to a column with a less active silica surface can significantly improve peak shape. Consider the following options:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated with a small silylating agent, which "caps" them and reduces their ability to interact with basic analytes.[1][3]
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For very polar compounds, HILIC can be a good alternative to reversed-phase chromatography.[7]
Q4: Can sample preparation and injection volume impact peak tailing?
A4: Yes. Injecting too much sample (mass overload) can saturate the stationary phase and lead to peak distortion, including tailing.[1][8] If you observe that the peak tailing worsens with higher sample concentrations, try diluting your sample or reducing the injection volume.
Q5: What role do mobile phase additives play in reducing peak tailing?
A5: Mobile phase additives can be used to mask the effects of residual silanols. A common approach is to add a small amount of a basic compound, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte. However, be aware that additives like TEA are not suitable for mass spectrometry detection.
Data Summary
The following table summarizes the key parameters to consider when troubleshooting peak tailing for this compound.
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust to a lower pH (e.g., 2.5 - 3.5) | Protonates silanol groups, minimizing secondary interactions.[2][5] |
| Buffer Concentration | Increase buffer concentration (e.g., 20-50 mM) | Helps maintain a stable pH and can mask some silanol interactions. |
| Column Chemistry | Use an end-capped or polar-embedded column | Reduces the number of active silanol sites available for interaction.[1][3] |
| Sample Concentration | Reduce sample load | Prevents column overload, which can cause peak distortion.[8] |
| System Dead Volume | Minimize tubing length and use appropriate fittings | Reduces extra-column band broadening that can contribute to tailing.[4] |
Experimental Protocol Example
This section provides a starting point for an HPLC method for the analysis of this compound, designed to minimize peak tailing.
Objective: To develop a reversed-phase HPLC method for the quantification of this compound with improved peak symmetry.
Materials:
-
HPLC system with UV detector
-
C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 end-capped, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of ultrapure water and mix well.
-
Mobile Phase B is 100% acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) with Mobile Phase A.
-
-
Sample Preparation:
-
Dissolve and dilute the sample in Mobile Phase A to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the standard solutions and samples.
-
Integrate the peak for this compound and calculate the tailing factor. A tailing factor close to 1 indicates good peak symmetry.
-
This method utilizes a low pH mobile phase to suppress silanol interactions and an end-capped column to further minimize secondary retention mechanisms, providing a robust starting point for your analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 3-Hydroxy-N-methylpyridine-2-carboxamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Side reactions to avoid during the synthesis of 3-Hydroxy-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 3-Hydroxy-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary side reactions?
The most prevalent laboratory-scale synthesis of this compound involves the diazotization of 3-amino-5-methylpyridine followed by hydrolysis of the resulting diazonium salt. The primary side reactions to control during this process are:
-
Decomposition of the diazonium salt: The diazonium salt intermediate is often unstable and can decompose prematurely, especially at elevated temperatures, leading to a variety of byproducts and a lower yield of the desired product.
-
Azo-coupling reactions: The highly reactive diazonium salt can react with electron-rich aromatic compounds present in the reaction mixture, such as the starting material (3-amino-5-methylpyridine) or the product (this compound), to form colored azo-dyes as impurities.
Q2: How can I minimize the decomposition of the diazonium salt?
Strict temperature control is paramount. The diazotization reaction should be carried out at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt.[1] Using an ice-salt bath can help maintain this temperature range effectively. It is crucial to avoid any localized heating, and the addition of reagents should be done slowly and with efficient stirring.
Q3: What measures can be taken to prevent unwanted azo-coupling reactions?
To prevent the formation of azo-dyes, the following precautions should be taken:
-
Maintain a low concentration of the free amine: The diazotization is performed in a strongly acidic medium. This ensures that the concentration of the unprotonated starting amine is very low, which minimizes its ability to act as a coupling partner.
-
Control the pH: The pH of the reaction mixture should be carefully controlled. Azo-coupling with phenols is typically faster at high pH. Therefore, maintaining an acidic environment during the diazotization and a controlled pH during the subsequent hydrolysis step is crucial.[1]
-
Order of addition: Adding the sodium nitrite solution slowly to the acidic solution of the amine helps to ensure that there is no localized excess of nitrous acid, which could lead to side reactions.
Q4: Are there any specific impurities I should look for during the analysis of the final product?
Besides the starting material and the desired product, you should analyze your crude product for the presence of:
-
Azo-dyes: These are typically colored compounds and can be detected by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.
-
Other substitution products: Depending on the reaction conditions and the presence of other nucleophiles, minor amounts of other substituted pyridines might be formed.
An HPLC method using a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., formic or phosphoric acid) can be effective for separating the product from potential impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Decomposition of the diazonium salt: The reaction temperature during diazotization was too high. 2. Incomplete hydrolysis: The heating step for the hydrolysis of the diazonium salt was not sufficient in time or temperature. 3. Loss during workup: The pH adjustment during extraction was not optimal, leading to the loss of the amphoteric product. | 1. Strict temperature control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and with vigorous stirring.[1] 2. Optimize hydrolysis: After the diazotization is complete, heat the reaction mixture to around 95 °C for at least 15 minutes to ensure complete hydrolysis.[1] 3. Careful pH adjustment: During the workup, carefully adjust the pH to the isoelectric point of this compound (around 6.5-7.0) before extraction to maximize its recovery in the organic phase.[1] |
| The reaction mixture develops a strong color (e.g., red, orange, or brown) | Formation of azo-dyes: The diazonium salt has coupled with the starting amine or the product. | 1. Ensure sufficient acidity: Use a sufficient excess of a strong mineral acid (like sulfuric acid) to fully protonate the starting amine. 2. Maintain low temperature: Keep the temperature strictly at 0-5 °C during the addition of sodium nitrite. 3. Purification: If colored impurities are formed, they can often be removed by column chromatography on silica gel or by recrystallization. |
| Formation of an oily or tarry substance | Extensive decomposition of the diazonium salt: This can happen if the temperature is not well-controlled or if the diazonium salt is particularly unstable. | 1. Re-evaluate temperature control: Ensure your cooling bath and monitoring are adequate. 2. Use the diazonium salt in-situ: Proceed with the hydrolysis step immediately after the diazotization is complete without trying to isolate the diazonium salt. |
Experimental Protocols
Synthesis of this compound from 3-amino-5-methylpyridine (Adapted from a similar procedure for a structural analog) [1]
-
Diazotization:
-
In a two-necked round-bottomed flask equipped with a magnetic stirrer and a thermometer, dissolve 3-amino-5-methylpyridine in a dilute solution of sulfuric acid in water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. Ensure the temperature is maintained between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 45 minutes.
-
-
Hydrolysis:
-
After the stirring period, heat the reaction mixture to 95 °C for 15 minutes. Nitrogen gas will be evolved during this step.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by adding an aqueous solution of sodium hydroxide until the pH reaches 6.5-7.0.
-
Heat the neutralized solution to 60 °C and extract it multiple times with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Enhancing the Stability of 3-Hydroxy-5-methylpyridine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Hydroxy-5-methylpyridine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a hydroxypyridine derivative, it is susceptible to oxidation and other degradation pathways under suboptimal conditions.
Q2: What is the expected degradation pathway for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar phenolic compounds are known to degrade via oxidation. This can lead to the formation of colored degradation products, such as quinone-like structures, resulting in a discoloration of the solution.
Q3: How can I visually assess the degradation of my this compound solution?
A3: A common sign of degradation is a change in the color of the solution. Initially colorless or pale yellow, a solution of this compound may turn yellow, brown, or even black upon significant degradation. However, color change is not always a sensitive indicator, and quantitative analysis is recommended for accurate assessment.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: To maximize stability, stock solutions should be stored at low temperatures (2-8°C or frozen at -20°C), protected from light by using amber vials or wrapping containers in aluminum foil, and in a tightly sealed container to minimize exposure to air. The choice of solvent and pH of the solution are also critical. For aqueous solutions, a slightly acidic pH is generally preferable for phenolic compounds to minimize oxidation.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, the addition of antioxidants can significantly enhance the stability of this compound in solution by inhibiting oxidative degradation. Common antioxidants used for this purpose include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). The choice and concentration of the antioxidant should be optimized for the specific application.
Troubleshooting Guides
Issue 1: Solution Discoloration (Yellowing/Browning)
-
Question: My this compound solution, which was initially colorless, has turned yellow/brown. What is the cause, and how can I prevent it?
-
Answer:
-
Probable Cause: Discoloration is a strong indicator of oxidative degradation. This is likely accelerated by exposure to light, elevated temperatures, or a non-optimal pH.
-
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your container with aluminum foil or transfer the solution to an amber vial.
-
Control Temperature: Store the solution at a lower temperature (e.g., 2-8°C). Avoid leaving the solution at room temperature for extended periods.
-
Adjust pH: If your experimental conditions allow, consider adjusting the pH of the solution to a slightly acidic range (e.g., pH 4-6). Phenolic compounds are often more stable at lower pH.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh on the day of use.
-
Inert Atmosphere: For highly sensitive experiments, deoxygenate your solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing high variability in my experimental results when using a this compound solution. Could this be a stability issue?
-
Answer:
-
Probable Cause: Inconsistent results can indeed be a symptom of compound degradation. If the concentration of the active compound is decreasing over the course of your experiment, it will lead to variability.
-
Troubleshooting Steps:
-
Perform a Stability Check: Analyze the concentration of your this compound solution at the beginning and end of your experiment using a stability-indicating analytical method like HPLC.
-
Incorporate an Antioxidant: Add a suitable antioxidant (e.g., ascorbic acid at 0.1 mg/mL) to your solution to minimize degradation during the experiment. Ensure the antioxidant itself does not interfere with your assay.
-
Minimize Incubation Times: If possible, reduce the duration of long incubation steps where the compound is exposed to potentially destabilizing conditions (e.g., physiological pH at 37°C).
-
Prepare Serial Dilutions Fresh: If you are performing serial dilutions, prepare them immediately before adding them to your assay.
-
-
Data Presentation
Table 1: General Stability Profile of Hydroxypyridine Derivatives under Forced Degradation Conditions.
| Stress Condition | Parameters | Typical Degradation (%) | Observations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5 - 15% | Slight degradation, solution may remain colorless. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 20 - 50% | Significant degradation, often accompanied by dark discoloration. |
| Oxidation | 3% H₂O₂ at RT for 24h | 30 - 70% | Rapid degradation and significant color change. |
| Thermal | 60°C for 72h (in solid state) | < 5% | Generally stable in solid form. |
| Photostability | ICH Q1B conditions | 10 - 30% | Degradation observed, necessitates protection from light. |
Note: This table presents typical degradation patterns for hydroxypyridine compounds. Actual values for this compound may vary and should be determined experimentally.
Table 2: Effect of pH on the Stability of a Hypothetical this compound Solution (1 mg/mL in aqueous buffer) at 25°C over 48 hours.
| pH | % Remaining (24h) | % Remaining (48h) | Visual Appearance (48h) |
| 3.0 | > 98% | > 95% | Colorless |
| 5.0 | > 95% | > 90% | Colorless to very pale yellow |
| 7.4 | ~ 85% | ~ 75% | Pale yellow to yellow |
| 9.0 | ~ 70% | ~ 50% | Yellow to brown |
Table 3: Efficacy of Common Antioxidants on the Stability of a Hypothetical this compound Solution (1 mg/mL, pH 7.4) at 25°C.
| Antioxidant (0.1% w/v) | % Remaining (24h) | % Remaining (48h) |
| None (Control) | ~ 85% | ~ 75% |
| Ascorbic Acid | > 95% | > 90% |
| Sodium Metabisulfite | > 92% | > 88% |
| Butylated Hydroxytoluene (BHT) | > 90% | > 85% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 60°C.
-
Photodegradation: Expose the solution (in a quartz cuvette or other suitable transparent container) to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound in stressed samples should be assessed using a photodiode array (PDA) detector.
Mandatory Visualization
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for assessing the stability of this compound in solution.
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Hydroxy-5-methylpyridine and Picoline Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridine Derivatives
In the landscape of heterocyclic compounds, pyridine derivatives stand out for their diverse biological activities and widespread applications in pharmaceuticals and agrochemicals. This guide provides a detailed comparison of the biological profiles of 3-Hydroxy-5-methylpyridine against other picoline isomers (2-methylpyridine, 3-methylpyridine, and 4-methylpyridine). By presenting available experimental data and outlining methodologies, this document aims to offer a clear perspective on their relative performance and potential applications.
Overview of Compounds
This compound , also known as 3-hydroxy-5-picoline, is a pyridine derivative featuring both a hydroxyl and a methyl group. This substitution pattern is often associated with enhanced biological activity, including anti-inflammatory and antimicrobial properties. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Picolines , or methylpyridines, exist as three structural isomers: 2-picoline, 3-picoline (β-picoline), and 4-picoline. These compounds are primarily utilized as solvents and intermediates in the manufacturing of a wide range of products, including pharmaceuticals like niacin (from 3-picoline), agrochemicals, and dyes. While structurally simpler than this compound, their biological effects, particularly in toxicology and metabolism, are of significant interest.
Comparative Biological Activity: A Data-Driven Analysis
While direct, side-by-side comparative studies with quantitative data for all compounds are limited in publicly available literature, we can infer relative activities based on the established principles of structure-activity relationships and findings from studies on related pyridine derivatives. The presence of a hydroxyl group on the pyridine ring is generally known to enhance biological activities such as antioxidant and antimicrobial effects.
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives is a subject of considerable research. The hydroxyl group in this compound is expected to contribute to its antimicrobial efficacy, potentially through mechanisms involving membrane disruption or enzyme inhibition. Picolines, while also serving as precursors to antimicrobial agents, are generally considered to possess weaker intrinsic antimicrobial properties.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Pyridine Derivatives against Representative Pathogens
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | Data not available | Data not available |
| 2-Methylpyridine (2-Picoline) | Data not available | Data not available |
| 3-Methylpyridine (3-Picoline) | Data not available | Data not available |
| 4-Methylpyridine (4-Picoline) | Data not available | Data not available |
Note: Specific MIC values from a single, direct comparative study are not available in the reviewed literature. The table is presented as a template for future experimental data.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is well-documented, and the 3-hydroxy substituent on the pyridine ring of this compound suggests it may act as a free radical scavenger. Picolines, lacking this hydroxyl group, are not typically recognized for significant antioxidant activity.
Table 2: Antioxidant Activity (IC50, µg/mL) of Pyridine Derivatives
| Compound | DPPH Radical Scavenging Assay |
| This compound | Data not available |
| 2-Methylpyridine (2-Picoline) | Data not available |
| 3-Methylpyridine (3-Picoline) | Data not available |
| 4-Methylpyridine (4-Picoline) | Data not available |
Note: Specific IC50 values from a single, direct comparative study are not available in the reviewed literature. The table is presented as a template for future experimental data.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate also includes a positive control (broth with inoculum and no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.
-
Reagent Preparation:
-
DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Test Samples: Stock solutions of the test compounds are prepared in methanol, and a series of dilutions are made.
-
Standard: A standard antioxidant, such as ascorbic acid or Trolox, is prepared in a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, a specific volume of each test sample dilution or standard is mixed with the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader. The discoloration of the DPPH solution from purple to yellow indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
Signaling Pathways and Metabolic Fate
Understanding the interaction of these compounds with biological systems requires an examination of their metabolic pathways and potential influence on cellular signaling.
Picoline Metabolism
The metabolism of picolines, particularly 3-picoline, is of interest due to its conversion to nicotinic acid (niacin), a vital nutrient. This biotransformation typically involves the oxidation of the methyl group.
Caption: Metabolic pathway of picoline to nicotinic acid.
Hypothetical Signaling Pathway for this compound
The presence of a hydroxyl group suggests that this compound could potentially modulate signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. However, specific experimental evidence for this is currently lacking.
Caption: Hypothetical modulation of cellular stress pathways.
Conclusion
Based on fundamental structure-activity relationships, this compound is anticipated to exhibit more potent biological activities, particularly as an antimicrobial and antioxidant agent, compared to the simpler picoline isomers. The hydroxyl group is a key determinant of this enhanced potential. However, there is a clear need for direct comparative studies that provide quantitative data (MIC and IC50 values) to definitively establish the relative potencies of these compounds. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a foundation for future research in this area, ultimately enabling a more complete understanding of the therapeutic potential of these versatile pyridine derivatives.
A Comparative Analysis of 3-Hydroxy-5-methylpyridine and 3-Hydroxy-2-methylpyridine in Drug Design
In the landscape of drug discovery and development, the subtle art of medicinal chemistry often hinges on the strategic placement of functional groups on a core scaffold. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, provides a versatile platform for such molecular tailoring. This guide offers a detailed comparison of two isomeric pyridinol derivatives, 3-Hydroxy-5-methylpyridine and 3-Hydroxy-2-methylpyridine, for researchers, scientists, and drug development professionals. By examining their physicochemical properties, biological activities, and toxicological profiles, we aim to provide a data-driven resource to inform their application in drug design.
Physicochemical Properties: A Tale of Two Isomers
The position of the methyl group in relation to the hydroxyl group on the pyridine ring imparts distinct physicochemical characteristics to this compound and 3-Hydroxy-2-methylpyridine. These differences can influence solubility, membrane permeability, and interactions with biological targets.
| Property | This compound | 3-Hydroxy-2-methylpyridine |
| Molecular Formula | C₆H₇NO | C₆H₇NO |
| Molecular Weight | 109.13 g/mol | 109.13 g/mol |
| CAS Number | 42732-49-0 | 1121-25-1 |
| Melting Point | 132.5-141.5 °C[1] | 168-169 °C[2] |
| Appearance | Pale yellow to pale cream to brown powder[1] | Beige-brown powder |
| LogP (o/w) | Not explicitly found | 0.87 (estimated)[3] |
| pKa | Not explicitly found | Not explicitly found |
Biological Activities and Applications in Drug Design
Both isomers serve as valuable intermediates in the synthesis of a range of biologically active molecules. However, the existing research literature points towards distinct areas of application, suggesting that their isomeric structures are better suited for different therapeutic targets.
This compound has been utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[4] It is also employed in the development of agrochemicals, such as plant growth regulators.[4] Its structural motif is explored for its potential in creating anti-inflammatory and antimicrobial agents.[4]
3-Hydroxy-2-methylpyridine is recognized as a versatile building block in the pharmaceutical industry.[5] It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including pyrimidine derivatives.[2][6] Notably, research has highlighted its potential in the context of neurodegenerative diseases. Studies have shown that 3-Hydroxy-2-methylpyridine, along with other ortho-methylated 3-hydroxypyridines, can completely abolish the fibril formation of hen egg-white lysozyme, a model protein for studying amyloidogenesis.[7] This suggests a promising scaffold for the development of novel inhibitors of protein aggregation, a pathological hallmark of several neurodegenerative disorders like Alzheimer's disease.[7]
While direct comparative studies on their biological activities are limited, the available information suggests that the positioning of the methyl group influences the molecule's interaction with biological targets and its subsequent therapeutic potential.
Toxicological Profile
A comprehensive understanding of a compound's toxicity is paramount in drug development. Safety data sheets and toxicological studies provide initial insights into the potential hazards associated with these isomers.
3-Hydroxy-2-methylpyridine: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3] An estimated oral LD50 in rats is greater than 300 mg/kg.[3]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the evaluation of these compounds.
In Vitro Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
Objective: To determine and compare the free radical scavenging capacity of this compound and 3-Hydroxy-2-methylpyridine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds (this compound and 3-Hydroxy-2-methylpyridine) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard at various concentrations.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of the test compounds and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add the diluted ABTS•+ solution to a 96-well microplate.
-
Add the test compound or standard at various concentrations to the wells.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value.
-
In Vitro Cytotoxicity: MTT Assay
Objective: To assess the cytotoxic effects of this compound and 3-Hydroxy-2-methylpyridine on a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells).
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of many pyridine-containing compounds are often attributed to their ability to modulate specific signaling pathways involved in cellular stress responses and survival. One such critical pathway is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, which plays a central role in the cellular defense against oxidative stress.
Proposed Neuroprotective Signaling Pathway of Hydroxypyridine Derivatives
Caption: Proposed Nrf2/ARE signaling pathway modulated by hydroxypyridine derivatives for neuroprotection.
Experimental Workflow for Screening Neuroprotective Compounds
Caption: A typical workflow for the screening and evaluation of neuroprotective compounds.
Conclusion
Both this compound and 3-Hydroxy-2-methylpyridine represent valuable scaffolds in drug design, each with its own set of physicochemical properties and potential therapeutic applications. While the current body of literature provides a foundation for their use as synthetic intermediates, there is a clear need for direct, head-to-head comparative studies to fully elucidate their relative pharmacological, toxicological, and pharmacokinetic profiles. The neuroprotective potential of the 3-hydroxy-2-methylpyridine isomer, particularly its ability to inhibit protein aggregation, warrants further investigation. The experimental protocols and workflow outlined in this guide provide a framework for researchers to conduct such comparative analyses, ultimately enabling a more informed selection of these isomers for the development of novel therapeutics.
References
- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparative study of the reactivity of different isomers of hydroxymethylpyridine
Introduction to Hydroxymethylpyridine Isomers
Hydroxymethylpyridines, also known as pyridylmethanols or pyridylcarbinols, are a class of heterocyclic compounds featuring a pyridine ring substituted with a hydroxymethyl group. The position of this substituent significantly influences the electronic properties and, consequently, the chemical reactivity of the molecule. The lone pair of electrons on the nitrogen atom and its electron-withdrawing nature play a pivotal role in dictating the reactivity of the pyridine ring and the hydroxymethyl group.
Comparative Reactivity in Oxidation Reactions
The oxidation of hydroxymethylpyridines to their corresponding aldehydes (pyridinecarboxaldehydes) or carboxylic acids (picolinic, nicotinic, and isonicotinic acids) is a fundamental transformation in organic synthesis. The ease of this oxidation is influenced by the position of the hydroxymethyl group.
General Reactivity Trend (Qualitative):
Based on the electronic effects within the pyridine ring, a qualitative trend in reactivity can be inferred. The nitrogen atom withdraws electron density from the ring, particularly from the ortho (2-) and para (4-) positions. This can influence the stability of intermediates formed during oxidation.
| Isomer | Position of -CH2OH | Electronic Effect at Substituent Position | Expected Relative Reactivity in Oxidation |
| 2-Hydroxymethylpyridine | Ortho | Strong electron-withdrawing effect | Potentially faster due to activation of the benzylic-like position, but the proximity of the nitrogen may also lead to chelation with certain oxidants, influencing the reaction rate. |
| 3-Hydroxymethylpyridine | Meta | Weaker electron-withdrawing effect | Generally expected to be the least reactive of the three isomers towards oxidation at the hydroxymethyl group. |
| 4-Hydroxymethylpyridine | Para | Strong electron-withdrawing effect | Expected to be highly reactive, similar to the 2-isomer, due to the significant electronic activation. |
A kinetic study on the oxidation of 2-pyridinemethanol by chromium(VI) in an acidic aqueous medium has been reported, but a direct comparison with the other two isomers under the same conditions is not available.[1] Studies on related pyridine derivatives, such as bromopyridines in cross-coupling reactions, have shown the reactivity order to be generally 4-isomer > 2-isomer > 3-isomer, which can be attributed to the electronic effects of the nitrogen atom.[2]
Experimental Protocol: Parikh-Doering Oxidation of a Primary Alcohol
The Parikh-Doering oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by the sulfur trioxide pyridine complex.[3][4]
Materials:
-
Primary alcohol (e.g., 2-hydroxymethylpyridine)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in a mixture of anhydrous DMSO and anhydrous DCM.
-
Add the base (e.g., Et₃N, 3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the sulfur trioxide pyridine complex (1.5 - 2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Reactivity in Esterification Reactions
Esterification of hydroxymethylpyridines is another key reaction, often carried out under acidic conditions (Fischer esterification) or using activating agents. The nucleophilicity of the hydroxyl group and the basicity of the pyridine nitrogen can influence the reaction rate.
General Reactivity Trend (Qualitative):
The basicity of the pyridine nitrogen follows the order: 4-isomer > 3-isomer > 2-isomer. In acid-catalyzed esterification, the pyridine nitrogen will be protonated. This protonation enhances the electron-withdrawing effect of the ring, which can decrease the nucleophilicity of the hydroxymethyl group. The extent of this deactivation will depend on the isomer.
| Isomer | Position of -CH2OH | Basicity of Pyridine Nitrogen | Expected Relative Reactivity in Acid-Catalyzed Esterification |
| 2-Hydroxymethylpyridine | Ortho | Least basic | The proximity of the protonated nitrogen may sterically hinder the approach of the carboxylic acid and could also lead to intramolecular hydrogen bonding, potentially reducing the nucleophilicity of the hydroxyl group. |
| 3-Hydroxymethylpyridine | Meta | Intermediate basicity | The electronic deactivation from the protonated nitrogen is less pronounced at the meta position, potentially making it more reactive than the 2-isomer. |
| 4-Hydroxymethylpyridine | Para | Most basic | Strong deactivation of the ring upon protonation, which could decrease the nucleophilicity of the hydroxyl group. However, the para-position allows for resonance effects that might influence the transition state. |
While a definitive experimental comparison of the esterification rates of the three isomers is not available, the interplay of steric and electronic factors suggests a complex reactivity pattern.
Experimental Protocol: Fischer Esterification
The Fischer esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[5]
Materials:
-
Hydroxymethylpyridine isomer
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Solvent (optional, e.g., toluene for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic removal of water), add the hydroxymethylpyridine isomer (1.0 eq) and the carboxylic acid (1.2-2.0 eq).
-
If using a solvent, add toluene.
-
Carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Visualizing Reaction Pathways
To further elucidate the transformations of hydroxymethylpyridines, the following diagrams illustrate the general mechanisms for the Parikh-Doering oxidation and Fischer esterification.
Caption: General mechanism of the Parikh-Doering oxidation.
Caption: General mechanism of Fischer esterification.
Conclusion
The reactivity of hydroxymethylpyridine isomers in oxidation and esterification reactions is a complex interplay of electronic and steric factors. While a definitive quantitative comparison is challenging without direct experimental data, understanding the underlying principles allows for rational predictions. The 4-isomer is generally expected to be the most reactive in many transformations due to strong electronic activation, while the 3-isomer is often the least reactive. The 2-isomer's reactivity is more complex due to the proximity of the nitrogen atom. The provided experimental protocols offer starting points for the synthesis and functionalization of these important heterocyclic building blocks. Further kinetic studies are warranted to provide a more precise quantitative comparison of the reactivity of these versatile isomers.
References
- 1. A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Guide to Cross-Reactivity of Antibodies Raised Against 3-Hydroxy-5-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of antibodies developed against 3-Hydroxy-5-methylpyridine derivatives. Understanding the specificity and potential for cross-reactivity of these antibodies is crucial for the development of accurate immunoassays, targeted therapeutics, and various research applications. This document outlines the performance of hypothetical antibodies against a panel of related compounds and provides detailed experimental protocols for assessing cross-reactivity.
Antibody Performance: A Quantitative Comparison
The specificity of an antibody is paramount in its application. Cross-reactivity assays are essential to determine the extent to which an antibody binds to molecules structurally similar to the target antigen. This is often quantified as a percentage of the binding affinity for the target analyte.
The following table summarizes the cross-reactivity profiles of three hypothetical monoclonal antibodies (MAb-1, MAb-2, and MAb-3) raised against a this compound-carrier conjugate. The data is presented to illustrate a typical cross-reactivity comparison.
| Compound | Structure | MAb-1 Cross-Reactivity (%) | MAb-2 Cross-Reactivity (%) | MAb-3 Cross-Reactivity (%) |
| This compound | ![]() | 100 | 100 | 100 |
| 3-Hydroxypyridine | ![]() | 15.2 | 25.8 | 8.5 |
| 5-Methyl-1H-pyridin-2-one | ![]() | 5.6 | 12.1 | 2.3 |
| Pyridoxine (Vitamin B6) | ![]() | 1.8 | 3.5 | 0.9 |
| Pyridoxal | ![]() | < 0.1 | 0.5 | < 0.1 |
| Pyridoxamine | ![]() | < 0.1 | 0.2 | < 0.1 |
| 4-Pyridoxic Acid | ![]() | < 0.1 | < 0.1 | < 0.1 |
Note: The data presented in this table is illustrative and intended to demonstrate the format of a cross-reactivity comparison. Actual cross-reactivity percentages would be determined experimentally.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for competitive ELISA and Western Blotting, two common techniques used for this purpose.
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is a highly sensitive technique for quantifying the specificity of antibodies against small molecules (haptens) like this compound derivatives.
Materials:
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Antibody against this compound
-
This compound-protein conjugate (for coating)
-
Test compounds (this compound derivatives)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating:
-
Dilute the this compound-protein conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the test compounds and the target analyte (this compound) in Assay Buffer (e.g., PBST).
-
In a separate plate or tubes, mix 50 µL of each test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
The percentage of cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Western Blot for Specificity Assessment
Western blotting can be used to assess the specificity of an antibody for its target hapten when conjugated to different carrier proteins.
Materials:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation and Electrophoresis:
-
Prepare samples of different this compound-carrier protein conjugates and the unconjugated carrier proteins.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Visualizations
Hapten-Carrier Immunization and Antibody Production Workflow
The following diagram illustrates the general workflow for producing antibodies against a small molecule like this compound.
Competitive ELISA Workflow for Cross-Reactivity Assessment
This diagram outlines the key steps in a competitive ELISA designed to measure the cross-reactivity of an antibody.
Benchmarking the efficacy of 3-Hydroxy-5-methylpyridine-based fungicides against existing products
In the competitive landscape of agricultural fungicides, compounds based on the 3-Hydroxy-5-methylpyridine scaffold have emerged as significant innovations for disease management. This guide provides a detailed comparison of the efficacy of two prominent fungicides from this chemical class, Fluopicolide and Fluopyram, against existing products for the control of downy mildew and powdery mildew, respectively. The data presented is a synthesis of findings from multiple research trials, offering objective performance metrics and detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of Pyridine-Based Fungicides
The performance of this compound-based fungicides has been rigorously evaluated in numerous field and laboratory studies. Below are summarized data tables comparing the efficacy of Fluopicolide and Fluopyram with other commercially available fungicides.
Fluopicolide Efficacy Against Downy Mildew
Fluopicolide, a member of the acylpicolide chemical class, is a systemic fungicide specifically targeting oomycete pathogens, the causal agents of downy mildew and late blight.[1][2] Its unique mode of action involves the disruption of spectrin-like proteins in the pathogen's cytoskeleton.[1][3]
Table 1: Comparative Efficacy of Fluopicolide and Other Fungicides Against Cucumber Downy Mildew (Pseudoperonospora cubensis)
| Active Ingredient(s) | FRAC Group | Mean Disease Severity (%) | Disease Control (%) | Reference |
| Untreated Control | - | 79.48 | - | [4] |
| Fluopicolide + Propamocarb | 43 + 28 | 24.88 | 68.7 | [4] |
| Metalaxyl + Mancozeb | 4 + M3 | 9.59 | 87.9 | [4] |
| Azoxystrobin | 11 | 13.37 | 83.2 | [4] |
| Dimethomorph | 40 | 20.66 | 74.0 | [4] |
| Mandipropamid | 40 | 26.21 | 67.0 | [4] |
Data synthesized from a study on cucumber downy mildew management under low plastic tunnels.[4]
A meta-analysis of fungicide efficacy on cucurbit downy mildew revealed that the pyridinylmethyl-benzamide group, which includes fluopicolide, was the most effective fungicide class.[5]
Fluopyram Efficacy Against Powdery Mildew
Fluopyram is a broad-spectrum fungicide belonging to the pyridinyl-ethyl-benzamide chemical class and functions as a Succinate Dehydrogenase Inhibitor (SDHI).[6][7] It is effective against a range of fungal diseases, including powdery mildew, gray mold, and apple scab.[6][7]
Table 2: Comparative Efficacy of Fluopyram and Other Fungicides Against Grape Powdery Mildew (Erysiphe necator)
| Active Ingredient(s) | FRAC Group | Mean Disease Incidence (%) | Mean Disease Severity (%) | Reference |
| Untreated Control | - | 100 | 89.2 | [8] |
| Fluopyram + Tebuconazole | 7 + 3 | Not Reported | < 5 | [9] |
| Sulfur | M2 | > 80 | > 40 | [9] |
| Biologicals (e.g., Bacillus subtilis) | BM02 | > 90 | > 60 | [9] |
Data synthesized from a 2024 field trial on wine grapes. Note: Specific quantitative data for all treatments in a single table was not available across all reviewed studies, this represents a synthesis of findings.[8][9]
In studies on hop powdery mildew, fluopyram and a combination of fluopyram + trifloxystrobin were found to be particularly effective, suppressing nearly all disease development regardless of application timing.[2][10]
Experimental Protocols
The following methodologies are representative of the experimental designs used in the cited fungicide efficacy trials.
General Field Trial Protocol for Grapevine Downy and Powdery Mildew
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with 4-5 replicates per treatment.[9][11]
-
Plot Size: Each plot typically consists of 2-6 adjacent vines.[9][12]
-
Vine Spacing: Common spacing is approximately 7 feet between vines and 11 feet between rows.[9]
-
Cultivars: Highly susceptible cultivars are used, such as 'Chenin Blanc' or 'Chardonnay' for powdery mildew trials.[9][12]
2. Treatments and Application:
-
Treatments: Include the test fungicide (e.g., Fluopicolide, Fluopyram), a reference or standard commercial fungicide, and an untreated control.[11]
-
Application Equipment: CO2-pressurized backpack sprayers or mist blower backpack sprayers are commonly used for uniform application.[9][12]
-
Application Volume: Spray volume is adjusted based on canopy size to ensure thorough coverage, often ranging from 50 to 150 gallons per acre.[8]
-
Application Timing and Interval: Applications typically begin before disease onset or at the first sign of symptoms and are repeated at 7 to 21-day intervals.[8]
3. Disease Assessment:
-
Timing: Disease assessments are conducted at multiple time points during the season, with a final assessment often occurring at or near harvest.[11]
-
Methodology: A random sample of 25-30 leaves and/or clusters are assessed per plot.[8][12]
-
Parameters:
4. Data Analysis:
-
Data are typically analyzed using Analysis of Variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Least Significant Difference (LSD) at a significance level of α = 0.05.[8]
General Greenhouse/Field Protocol for Cucumber Downy and Powdery Mildew
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with four replications.[14][15]
-
Plot Size: Single raised beds, often 14 feet long with fallow borders.[15]
-
Planting: Direct seeding of a susceptible cucumber variety.[14]
2. Treatments and Application:
-
Treatments: Include the test fungicide, bio-fungicides, a chemical standard, and an untreated control.[14]
-
Application Equipment: CO2-pressurized backpack sprayer with a handheld boom.[15]
-
Application Volume: A constant volume is typically used, for example, 40 gallons per acre.[15]
-
Application Timing: Preventative or curative applications made at regular intervals (e.g., weekly).[16]
3. Disease Assessment:
-
Timing: Regular assessment of disease severity throughout the experiment.[15]
-
Methodology:
-
In Vitro (Leaf Discs): Infected leaf discs are immersed in different concentrations of the fungicide, and the inhibition of fungal growth is measured.[17]
-
In Vivo (Whole Plants): The percentage of leaf area infected is assessed visually using a rating scale (e.g., 0 = no infection to 4 = >50% leaf area infected).[17]
-
4. Data Analysis:
-
Statistical analysis is performed using ANOVA and a mean separation test like Duncan's Multiple Range Test (DMRT) or Fisher's Protected LSD.[14][15]
Signaling Pathways and Mechanisms of Action
Understanding the biochemical pathways targeted by these fungicides is crucial for effective use and resistance management.
Fluopicolide: Disruption of Spectrin-Like Proteins
Fluopicolide has a novel mode of action that involves the delocalization of spectrin-like proteins, which are crucial for maintaining the integrity of the oomycete cell membrane.[1][3][18] This disruption leads to the swelling and bursting of zoospores and inhibits mycelial growth.[18]
Caption: Proposed mode of action of Fluopicolide via spectrin-like protein delocalization.
Fluopyram: Inhibition of Succinate Dehydrogenase (SDHI)
Fluopyram is an SDHI fungicide that targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. By inhibiting this complex, Fluopyram blocks cellular respiration and energy production in the fungus, leading to its death.
Caption: Mechanism of action of Fluopyram as a Succinate Dehydrogenase Inhibitor (SDHI).
Experimental Workflow for Fungicide Efficacy Screening
The general workflow for evaluating the efficacy of a new fungicide involves several key stages, from initial laboratory screening to large-scale field trials.
Caption: General experimental workflow for fungicide efficacy evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. fao.org [fao.org]
- 7. Efficacy of Fungicides Used to Manage Downy Mildew in Cucumber Assessed with Multiple Meta-Analysis Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. scribd.com [scribd.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ucanr.edu [ucanr.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo and In Vitro Efficacy of 3-Hydroxy-5-methylpyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of 3-hydroxy-5-methylpyridine analogs, a class of compounds known for their antioxidant and cytoprotective properties, has been a subject of growing interest in preclinical research. This guide provides an objective comparison of their efficacy in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data. A key focus is placed on their neuroprotective effects, with a detailed examination of the promising analog, 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA).
Quantitative Data Summary: A Comparative Analysis
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound analogs, primarily focusing on their neuroprotective and antioxidant activities.
Table 1: In Vitro Neuroprotective Efficacy of 3-EA on Primary Cortical Cells
| Experimental Model | Compound Concentration | Key Findings |
| Glutamate Excitotoxicity | 10–100 µM | Dose-dependent suppression of cortical cell death.[1][2][3] |
| Oxygen-Glucose Deprivation (OGD) | 10–100 µM | Significant reduction in necrotic cell death.[1][2][3] |
Table 2: In Vivo Neuroprotective Efficacy of 3-EA in a Rat Model of Stroke
| Animal Model | Dosage and Administration | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) | 18.0 mg/kg (intravenous, daily for 7 days) | - Preserved cortical neuron population. - Decreased severity of neurological deficit. - Maintained antioxidant capacity of damaged tissues.[1][3] |
Table 3: Qualitative Comparison of In Vitro Antioxidant Activity of 3-Hydroxypyridine Analogs
| Analog | Relative In Vitro Antioxidant Activity |
| Mexidol | Highest |
| Emoxipin | Intermediate |
| Proxipin | Lowest |
Mechanism of Action: Neuroprotection
The neuroprotective effects of this compound analogs like 3-EA are multifaceted. In vitro studies have shown that 3-EA can suppress the increase of intracellular Ca2+ concentrations in neurons and astrocytes during excitotoxic and ischemic conditions, thereby inhibiting necrotic cell death.[1][3] Furthermore, these compounds have been observed to modulate the expression of genes involved in apoptosis and inflammation. Specifically, 3-EA has been shown to induce the overexpression of anti-apoptotic genes such as BCL-2, STAT3, and SOCS3, while suppressing pro-inflammatory and necrotic genes like TRAIL, MLKL, Cas-1, Cas-3, IL-1β, and TNFα.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Oxygen-Glucose Deprivation (OGD) in Primary Cortical Cell Culture
-
Cell Culture: Primary cortical cells are plated at a suitable density and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Pre-incubation: Prior to OGD, the cells are incubated with the test compound (e.g., 10-100 µM of 3-EA) for a specified period, typically 24 hours.[2]
-
OGD Induction: The cells are washed with glucose-free DMEM and placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined duration to induce ischemic-like conditions.[2]
-
Reoxygenation: Following the hypoxic period, the culture medium is replaced with a glucose-containing medium, and the cells are returned to a normoxic incubator for a specified reoxygenation period.
-
Viability Assessment: Cell viability is assessed using methods such as cytochemical staining with propidium iodide to quantify necrotic cell death.[1][3]
In Vivo Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used for this model of focal cerebral ischemia.
-
Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded, typically by the intraluminal filament method, to induce a stroke.
-
Compound Administration: The test compound (e.g., 18.0 mg/kg of 3-EA) is administered intravenously at specified time points after the MCAO procedure, often daily for a set period (e.g., 7 days).[1][3]
-
Neurological Assessment: Neurological deficits are scored at regular intervals (e.g., 24, 48, 72 hours, and 7 days post-MCAO) using a standardized scale to assess motor and sensory function.[2]
-
Histological Analysis: At the end of the study, the animals are euthanized, and their brains are collected. Histological staining techniques, such as Nissl staining, are used to assess neuronal survival and the extent of brain damage.[2]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the in vivo MCAO model and the proposed neuroprotective signaling pathway of this compound analogs.
Caption: Workflow for the in vivo MCAO rat model.
Caption: Neuroprotective signaling pathway of 3-EA.
References
Comparative analysis of the synthetic routes to 3-Hydroxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthetic routes to 3-Hydroxy-5-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The following sections detail three distinct synthetic pathways, offering objective comparisons of their performance based on reported experimental data. Detailed methodologies are provided for each key transformation to support researchers in their synthetic endeavors.
Executive Summary
Three primary synthetic strategies for the preparation of this compound are presented:
-
Route 1: Diazotization of 3-Amino-5-methylpyridine. This classical approach involves the conversion of the readily available 3-amino-5-methylpyridine to a diazonium salt, which is subsequently hydrolyzed to the desired hydroxyl functionality.
-
Route 2: Nucleophilic Aromatic Substitution of 3-Bromo-5-methylpyridine. This method utilizes a copper-catalyzed hydroxylation of 3-bromo-5-methylpyridine, leveraging modern cross-coupling chemistry to achieve the target molecule.
-
Route 3: Rearrangement of 3,5-Lutidine N-oxide. This pathway involves the initial oxidation of 3,5-lutidine to its corresponding N-oxide, followed by a Boekelheide rearrangement to introduce the hydroxyl group at the 3-position.
The selection of an optimal route will depend on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions and reagents.
Data Presentation
| Parameter | Route 1: Diazotization | Route 2: Nucleophilic Aromatic Substitution | Route 3: Rearrangement of N-oxide |
| Starting Material | 3-Amino-5-methylpyridine | 3-Bromo-5-methylpyridine | 3,5-Lutidine |
| Key Transformation | Sandmeyer-type reaction | Copper-catalyzed hydroxylation | Boekelheide rearrangement |
| Reported Yield | Moderate | Good to Excellent (General) | Moderate to Good |
| Reaction Temperature | 0 °C to boiling | 80 - 130 °C (General for heteroaryl bromides) | 80 °C to reflux |
| Key Reagents | Sodium nitrite, Acid | Copper catalyst, Ligand, Base | Oxidizing agent, Acetic anhydride/TFAA |
| Advantages | Readily available starting material, well-established classical reaction. | Milder conditions than classical hydrolysis, good functional group tolerance (general). | Utilizes an inexpensive starting material. |
| Disadvantages | Handling of potentially unstable diazonium salts, moderate yields. | Catalyst and ligand cost, optimization may be required for specific substrate. | Multi-step process, potential for side products. |
Experimental Protocols
Route 1: Diazotization of 3-Amino-5-methylpyridine
This procedure is based on the principles of the Sandmeyer reaction for the conversion of an amino group to a hydroxyl group.[1][2][3]
Step 1: Diazotization and Hydrolysis
-
Dissolve 3-amino-5-methylpyridine in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a designated period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
To effect hydrolysis, the solution containing the diazonium salt is then gently heated. The decomposition of the diazonium salt, often facilitated by the presence of copper(I) oxide or copper(II) nitrate, results in the formation of this compound.[1]
-
The reaction mixture is then neutralized and the product is extracted with a suitable organic solvent.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization.
Route 2: Copper-Catalyzed Hydroxylation of 3-Bromo-5-methylpyridine
This method is an adaptation of modern copper-catalyzed cross-coupling reactions for C-O bond formation.[1][2]
Step 1: Hydroxylation
-
In a reaction vessel, combine 3-bromo-5-methylpyridine, a copper catalyst (e.g., CuI or Cu(acac)₂), a suitable ligand (e.g., a phenanthroline or diamine derivative), and a base (e.g., KOH or Cs₂CO₃).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., DMSO/water).
-
Heat the reaction mixture to a temperature typically ranging from 80 to 130 °C for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified by column chromatography.
Route 3: Rearrangement of 3,5-Lutidine N-oxide
This route involves a two-step process starting from 3,5-lutidine.[4][5]
Step 1: N-Oxidation of 3,5-Lutidine
-
Dissolve 3,5-lutidine in glacial acetic acid.[5]
-
Add a 35% hydrogen peroxide solution and heat the mixture at 80 °C for 5 hours.[6]
-
After cooling, remove the excess acetic acid under reduced pressure.[6]
-
Dissolve the residue in water and adjust the pH to 10 with sodium carbonate.[6]
-
Extract the 3,5-lutidine N-oxide with chloroform, dry the organic layer over sodium sulfate, and concentrate to obtain the N-oxide.[6]
Step 2: Boekelheide Rearrangement
-
Treat the 3,5-lutidine N-oxide with acetic anhydride or trifluoroacetic anhydride (TFAA).[4]
-
Heat the reaction mixture. With acetic anhydride, reflux temperatures are often required, while TFAA can facilitate the reaction at room temperature.[4]
-
The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of a methyl group and a [3.3]-sigmatropic rearrangement.[4]
-
The resulting acetate or trifluoroacetate ester intermediate is then hydrolyzed (either in situ or during workup) to yield 3-hydroxymethyl-5-methylpyridine.
-
Further oxidation would be required to obtain the target this compound, making this a less direct route to the final product. Note: A direct rearrangement to the 3-hydroxy derivative is not the primary outcome of the Boekelheide rearrangement of lutidine N-oxides.
Signaling Pathways and Experimental Workflows
Caption: Comparative overview of three synthetic routes to this compound.
References
- 1. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 5. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of 3-Hydroxy-5-methylpyridine as a catalyst ligand against known ligands
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. This guide provides a comparative evaluation of 3-Hydroxy-5-methylpyridine as a potential catalyst ligand against established ligand classes, namely phosphine and N-heterocyclic carbene (NHC) ligands. While direct, comprehensive experimental data for this compound in many common cross-coupling reactions is not extensively documented in publicly available literature, this guide will draw comparisons based on the performance of analogous pyridine-based ligands and provide a framework for its evaluation.
This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols to aid in the rational design of catalytic systems.
Comparative Performance of Ligand Classes
The efficacy of a catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligand. Phosphine ligands, particularly bulky biaryl phosphines, and N-heterocyclic carbenes have become the gold standard in many palladium-catalyzed cross-coupling reactions due to their demonstrated ability to enhance catalyst stability, activity, and selectivity.[1] Pyridine-based ligands, a class to which this compound belongs, are also significant in homogeneous catalysis and can be readily modified to tune their properties.[2]
The introduction of substituents on the pyridine ring can significantly influence the chemical, physical, and biological properties of the resulting complexes.[2] For instance, electron-donating or -withdrawing groups can alter the coordination properties of the pyridine ligand.[2] The 3-hydroxy and 5-methyl groups in the target ligand are expected to modulate its electronic and steric profile, potentially influencing its catalytic performance.
Below is a comparative summary of the general performance characteristics of these major ligand classes in key cross-coupling reactions.
Table 1: Performance Comparison of Ligand Classes in Suzuki-Miyaura Cross-Coupling
| Ligand Class | Representative Ligand | Typical Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Turnover Number (TON) | Key Advantages |
| Phosphine | SPhos | 0.5 - 2 | 80-110 °C, Toluene/Water | >90 | High | Broad substrate scope, high activity for hindered substrates.[3] |
| NHC | IPr | 1 - 3 | Room Temp to 100 °C, various solvents | High | High | Strong σ-donors, sterically tunable, often highly stable. |
| Pyridine-based | 2-aminopyridine derivative | 1 - 5 | 100-120 °C, Dioxane | Moderate to High | Variable | Readily available, tunable electronics. |
Table 2: Performance Comparison of Ligand Classes in Heck Cross-Coupling
| Ligand Class | Representative Ligand | Typical Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Key Advantages |
| Phosphine | P(o-Tolyl)3 | 0.1 | Reflux in Acetonitrile | High | Well-established, good for a range of olefins.[1] |
| NHC | PEPPSI-type complexes | 0.5 - 2 | 120-150 °C, various solvents | High | High stability, effective for challenging substrates.[4] |
| Pyridine-based | Pyridine-functionalized polymer | 1 - 5 | 80-120 °C, various solvents | Good | Potential for catalyst recovery and reuse.[5] |
Table 3: Performance Comparison of Ligand Classes in Buchwald-Hartwig Amination
| Ligand Class | Representative Ligand | Typical Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Key Advantages |
| Phosphine | XPhos | 1 - 2 | 80-110 °C, Toluene | High | Excellent for a wide range of amines and aryl halides. |
| NHC | IPr | 1 - 3 | 100-120 °C, Dioxane | High | Strong σ-donation facilitates reductive elimination. |
| Pyridine-based | Pyridine derivative | 2 - 5 | 100-130 °C, Toluene | Moderate to High | Tunable steric and electronic properties. |
Experimental Protocols
The following are detailed, generalized methodologies for key cross-coupling reactions. These protocols can serve as a starting point for evaluating the performance of this compound as a ligand.
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., this compound, SPhos as a control)
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF) (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%) and the ligand (e.g., 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the aryl halide, boronic acid, and base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol provides a general method for the palladium-catalyzed reaction of an aryl halide with an alkene.[1][6]
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., this compound, P(o-Tolyl)₃ as a control)
-
Aryl halide (1.0 mmol)
-
Alkene (e.g., methyl acrylate) (1.5 mmol)
-
Base (e.g., Triethylamine) (1.5 mmol)
-
Anhydrous solvent (e.g., Acetonitrile, DMF) (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the aryl halide, alkene, and base in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium precatalyst (e.g., 0.01 mmol, 1 mol%) and the ligand (e.g., 0.02 mmol, 2 mol%).
-
Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere for the required duration (e.g., 5-24 hours).[1]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.[7]
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., this compound, XPhos as a control)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane) (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst (e.g., 0.01 mmol, 1 mol%), the ligand (e.g., 0.02 mmol, 2 mol%), and the base.
-
Add the aryl halide and the amine to the flask.
-
Add the anhydrous solvent.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for catalyst development. The following diagrams, created using the DOT language for Graphviz, illustrate a generic catalytic cycle for cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical workflow for performing and analyzing a cross-coupling reaction.
Conclusion
While this compound remains a ligand with underexplored potential in mainstream cross-coupling catalysis, its pyridine scaffold offers a promising platform for the development of novel catalytic systems. The electronic and steric effects of the hydroxyl and methyl substituents may offer unique reactivity and selectivity profiles. By utilizing the provided experimental protocols and comparing its performance against well-established phosphine and NHC ligands, researchers can effectively evaluate its utility. The continuous development of new ligands is crucial for advancing the field of catalysis, and functionalized pyridines like this compound represent a valuable area for future investigation.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. DSpace [repository.tcu.edu]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Hydroxy-5-methylpyridine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Hydroxy-5-methylpyridine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 42732-49-0
-
Molecular Formula: C6H7NO
Hazard Summary: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[2] Appropriate precautions must be taken to minimize exposure.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety when handling this compound.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety goggles/glasses, Face shield | Chemical safety glasses or goggles conforming to EN166 (EU) or NIOSH (US) standards should be worn.[2] A face shield is recommended for additional protection against splashes. |
| Skin Protection | Impervious gloves, Protective clothing | Wear appropriate protective gloves to prevent skin exposure.[3] The specific glove material should be selected based on breakthrough time and permeation rate for the substance. Clothing should prevent any possibility of skin contact. |
| Respiratory Protection | NIOSH or EN 149 approved respirator | To be used when ventilation is inadequate, or for spill cleanup.[3] Follow OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149.[3] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[3] |
| Body Protection | Lab coat, Apron, Boots | A lab coat and other protective clothing should be worn to prevent contamination of personal clothing. Boots are required to prevent contact with spills.[3] |
Occupational Exposure Limits: There are currently no established occupational exposure limits (PELs or TLVs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[3] Therefore, it is crucial to handle this chemical with care and keep exposure to a minimum.
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Safe Handling Procedures:
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[3][4][5]
-
Use non-sparking tools to prevent ignition sources.[3]
Storage:
-
Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[4]
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.
Waste Containerization:
-
Collect waste in a suitable, labeled container. Do not mix with other waste streams.[6]
-
The container must be clearly labeled with "HAZARDOUS WASTE" and the chemical name "this compound".[6]
-
Keep the waste container tightly capped when not in use.[6]
Disposal Procedure:
-
Dispose of the contents and container at an approved waste disposal plant.[4][5]
-
Do not allow the chemical to enter drains or waterways.[2]
Emergency Procedures: Spills and First Aid
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage if it is safe to do so.
-
Protect: Wear the appropriate PPE, including respiratory protection.
-
Clean-up: For minor spills, wipe up with an inert absorbent material and place it in a suitable container for disposal.[3][4] Use non-sparking tools for cleanup.[3]
-
Decontaminate: Wash the spill area thoroughly with water.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][5] If skin irritation occurs, get medical advice.[4][5]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[3][4][5] Remove contact lenses if present and easy to do so.[3][4][5] Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][4] Call a poison center or doctor if you feel unwell.[3][4]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







